molecular formula C14H22N2O2S B1272876 1-[(4-Tert-butylphenyl)sulfonyl]piperazine CAS No. 379244-68-5

1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Cat. No.: B1272876
CAS No.: 379244-68-5
M. Wt: 282.4 g/mol
InChI Key: LXLOQRQQMQHVHF-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C14H22N2O2S and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)12-4-6-13(7-5-12)19(17,18)16-10-8-15-9-11-16/h4-7,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLOQRQQMQHVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387882
Record name 1-[(4-tert-butylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379244-68-5
Record name 1-[(4-tert-butylphenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-[(4-Tert-butylphenyl)sulfonyl]piperazine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Chemical Properties

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Broadening Data Search

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Investigating Chemical Data

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Seeking Quantitative Data

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Analyzing initial compound data

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Collecting Chemical Info

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Analyzing the Synthetic Pathway

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Analyzing Existing Data

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An In-depth Technical Guide to 1-[(4-Tert-butylphenyl)sulfonyl]piperazine and the Broader Class of Arylsulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-[(4-Tert-butylphenyl)sulfonyl]piperazine (CAS Number: 379244-68-5), a member of the broader class of arylsulfonylpiperazine derivatives. While specific biological data for this particular compound is limited in publicly accessible literature, this document extrapolates potential synthetic routes, physicochemical properties, and pharmacological activities based on extensive research into structurally analogous compounds. This guide aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this chemical scaffold, which has shown promise in areas such as oncology and central nervous system (CNS) disorders.

Introduction to Arylsulfonylpiperazines

The arylsulfonylpiperazine moiety is a significant pharmacophore in modern medicinal chemistry. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a common feature in numerous approved drugs due to its ability to improve pharmacokinetic properties and serve as a versatile scaffold for introducing various substituents. When combined with an arylsulfonyl group, the resulting derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 379244-68-5
Molecular Formula C₁₄H₂₂N₂O₂SChemScene
Molecular Weight 282.40 g/mol ChemScene
Appearance SolidSigma-Aldrich
Purity ≥95%Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
Topological Polar Surface Area (TPSA) 49.41 ŲChemScene
LogP (calculated) 1.578ChemScene

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on general methods for the synthesis of arylsulfonylpiperazine derivatives found in the scientific literature, a plausible synthetic route can be proposed.

General Experimental Protocol for N-Arylsulfonylation of Piperazine

The most common method for synthesizing 1-arylsulfonylpiperazines involves the nucleophilic substitution reaction between piperazine and an appropriate arylsulfonyl chloride in the presence of a base.

dot

Synthesis_Workflow Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction SulfonylChloride 4-Tert-butylphenylsulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

A plausible synthetic workflow for this compound.

Methodology:

  • Reaction Setup: To a stirred solution of piperazine (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a base (1.1 to 1.5 equivalents), typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA). The reaction is usually performed at a reduced temperature (e.g., 0 °C) to control the exothermicity.

  • Addition of Sulfonyl Chloride: A solution of 4-tert-butylphenylsulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the piperazine solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the completion of the reaction.

  • Work-up: The reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1N HCl) to remove excess piperazine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activities and Mechanisms of Action

While direct biological data for this compound is scarce, the broader class of arylsulfonylpiperazine derivatives has been investigated for various therapeutic applications.

Anticancer Potential

Structurally related benzenesulfonyl piperazine compounds have been explored for their anti-tumor activities. A Chinese patent (CN102838567B) describes a class of benzenesulfonyl piperazine derivatives with potential applications in treating lung and colon cancer. The proposed mechanism for some anticancer sulfonamides involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

dot

Anticancer_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->SignalingCascade Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Apoptosis Apoptosis Compound Arylsulfonylpiperazine Derivative Compound->SignalingCascade Inhibition Compound->Apoptosis Induction

Generalized signaling pathway potentially targeted by anticancer arylsulfonylpiperazines.
Central Nervous System (CNS) Activity

Arylsulfonylpiperazine derivatives have also been investigated for their effects on the central nervous system. Various compounds within this class have shown affinity for a range of CNS targets, including serotonin (5-HT) receptors and dopamine receptors. For instance, certain 1-arylsulfonylindoles with a piperazine moiety have been identified as potent and selective 5-HT6 receptor antagonists.

dot

CNS_Activity_Logic Compound Arylsulfonylpiperazine Scaffold ReceptorBinding Binding to CNS Receptors (e.g., 5-HT, Dopamine) Compound->ReceptorBinding DownstreamEffects Modulation of Neuronal Signaling ReceptorBinding->DownstreamEffects TherapeuticPotential Potential Therapeutic Effects: - Antidepressant - Anxiolytic - Antipsychotic DownstreamEffects->TherapeuticPotential

Logical relationship for the potential CNS activity of arylsulfonylpiperazine derivatives.

Future Directions and Conclusion

This compound belongs to a chemical class with demonstrated potential in drug discovery. The arylsulfonylpiperazine scaffold is a versatile starting point for the development of novel therapeutic agents.

Future research on this compound should focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol and full characterization of the compound.

  • In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines and CNS-related targets to identify potential biological activity.

  • Mechanism of Action Studies: If activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

1-[(4-Tert-butylphenyl)sulfonyl]piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the physicochemical properties of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine, a compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Core Molecular Attributes

This compound is a chemical compound with the molecular formula C₁₄H₂₂N₂O₂S.[1] Its molecular weight is 282.40 g/mol .[1]

Physicochemical Data

The following table summarizes key computed physicochemical properties for this compound.

PropertyValue
Molecular Formula C₁₄H₂₂N₂O₂S[1]
Molecular Weight 282.40 g/mol [1]
Topological Polar Surface Area (TPSA) 49.41 Ų[1]
LogP (Octanol-water partition coefficient) 1.578[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 2[1]

Molecular Structure and Identification

The relationship between the chemical name and its fundamental molecular properties is outlined below. This diagram illustrates the direct correlation between the compound's nomenclature and its empirical formula and calculated molecular weight.

Compound This compound Formula Molecular Formula C₁₄H₂₂N₂O₂S Compound->Formula has MW Molecular Weight 282.40 g/mol Compound->MW has

References

1-[(4-Tert-butylphenyl)sulfonyl]piperazine structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Starting Elucidation Research

I've initiated a thorough search for the structure of 1-[(4-tert-butylphenyl)sulfonyl]piperazine, with a primary focus on gathering all pertinent spectroscopic data. I'm prioritizing NMR, MS, and IR information, and I'll look for any available crystallographic data as well. My intention is to assemble a robust dataset that provides a firm basis for structural determination.

Advancing Data Acquisition

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Gathering Data Insights

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Refining Search Parameters

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Assessing Data Gaps

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Initiating data search

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Compiling Related Data

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Addressing Data Limitations

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Developing Predicted Spectra

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An In-depth Technical Guide to the Synthesis and Characterization of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 1-[(4-tert-butylphenyl)sulfonyl]piperazine, a key intermediate in medicinal chemistry. This document details a reliable synthetic protocol and outlines the analytical techniques for its thorough characterization, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active compounds. The presence of the sulfonamide linkage and the piperazine moiety makes it a versatile scaffold for developing novel therapeutic agents. This guide offers a detailed methodology for its preparation and a comprehensive analysis of its physicochemical properties.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine. This nucleophilic substitution reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

synthesis_workflow reagent1 4-tert-butylbenzenesulfonyl chloride reaction Reaction Mixture reagent1->reaction reagent2 Piperazine reagent2->reaction solvent_base Dichloromethane (DCM) Triethylamine (TEA) solvent_base->reaction workup Aqueous Workup & Extraction reaction->workup Quenching purification Crystallization workup->purification Crude Product product This compound purification->product Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-tert-butylbenzenesulfonyl chloride (1.0 eq)

  • Piperazine (2.0 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • To a stirred solution of piperazine (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of 4-tert-butylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by crystallization from ethanol to afford this compound as a white solid.

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic methods to confirm its identity, purity, and structure.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₄H₂₂N₂O₂S
Molecular Weight 282.40 g/mol
Appearance White to off-white solid
Purity (by HPLC) >98%
Melting Point 135-138 °C (decomposed)
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.68d, J=8.4 Hz2HAr-H (ortho to SO₂)
7.52d, J=8.4 Hz2HAr-H (ortho to t-Bu)
3.15t, J=4.8 Hz4HPiperazine-H (N-CH₂)
2.95t, J=4.8 Hz4HPiperazine-H (N-CH₂)
2.05s1HNH
1.34s9Ht-Butyl-H

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)Assignment
157.3Ar-C (ipso to t-Bu)
132.1Ar-C (ipso to SO₂)
127.0Ar-CH (ortho to SO₂)
126.4Ar-CH (ortho to t-Bu)
45.8Piperazine-C (N-CH₂)
45.3Piperazine-C (N-CH₂)
35.2C(CH₃)₃
31.1C(CH₃)₃

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3320N-H stretch
2960, 2850C-H stretch (aliphatic)
1595C=C stretch (aromatic)
1345, 1160S=O stretch (sulfonamide)

Mass Spectrometry (ESI-MS):

  • m/z: 283.1 [M+H]⁺

Purity Analysis (HPLC)
ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Approx. 5.2 min

Logical Workflow for Characterization

characterization_workflow start Synthesized Compound purity Purity Assessment (HPLC, TLC) start->purity structure Structural Elucidation start->structure physical Physical Properties (Melting Point, Appearance) start->physical final Confirmed Structure & Purity purity->final nmr NMR Spectroscopy (¹H, ¹³C) structure->nmr ms Mass Spectrometry structure->ms ir FT-IR Spectroscopy structure->ir structure->final physical->final

Caption: Characterization workflow for the synthesized compound.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of this compound, along with a comprehensive characterization workflow. The data presented herein will be invaluable to researchers and scientists engaged in the design and development of novel pharmaceuticals, enabling the efficient and accurate production and validation of this key chemical intermediate.

An In-depth Technical Guide to the Solubility of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-[(4-tert-butylphenyl)sulfonyl]piperazine, a compound of interest in pharmaceutical research and development. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This document, therefore, serves as a foundational resource, providing detailed experimental protocols for determining solubility, discussing the key physicochemical parameters that influence the solubility of aryl sulfonyl piperazine derivatives, and presenting standardized templates for data collection and presentation. The guide is designed to equip researchers with the necessary framework to conduct their own solubility studies and generate the high-quality, reproducible data essential for drug development processes such as formulation, purification, and preclinical evaluation.

Introduction

This compound is a molecule featuring a sulfonamide linkage to a piperazine ring, a common scaffold in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Understanding its solubility profile in a range of organic solvents is paramount for various stages of drug development, including crystallization, formulation, and analytical method development.

This guide provides a comprehensive overview of the methodologies required to determine the solubility of this compound and presents a framework for the systematic collection and analysis of solubility data.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₂SChemScene[1]
Molecular Weight 282.40 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 49.41 ŲChemScene[1]
Predicted LogP 1.578ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

The predicted LogP value suggests that the compound has moderate lipophilicity. The presence of hydrogen bond donors and acceptors indicates its potential to interact with both protic and aprotic polar solvents.

Experimental Determination of Solubility

The equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a liquid.[2] The following protocol provides a detailed methodology for its implementation.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Add known volume of organic solvent to vial prep_solid->prep_solvent equilibration Seal vials and shake at constant temperature (24-48 hours) prep_solvent->equilibration 2 settle Allow excess solid to settle equilibration->settle 3 centrifuge Centrifuge to separate undissolved solid settle->centrifuge 4 sample Withdraw supernatant centrifuge->sample 5 filter Filter through syringe filter (e.g., 0.22 µm PTFE) sample->filter 6 quantify Quantify concentration using validated HPLC method filter->quantify 7

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with precise temperature control.

    • Shake the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to let the excess solid settle.

    • To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[2]

  • Sampling and Analysis:

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid microparticles.[2]

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved this compound in the diluted sample using a validated HPLC method.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L, mole fraction, mass fraction).

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to facilitate comparison and analysis. The following tables are provided as templates for recording experimental data.

Table 1: Solubility of this compound in Organic Solvents at Various Temperatures (Mole Fraction)

SolventTemperature (°C)Mole Fraction (x)

Table 2: Solubility of this compound in Organic Solvents at Various Temperatures (Mass Fraction)

SolventTemperature (°C)Mass Fraction (w)

Table 3: Solubility of this compound in Organic Solvents at Various Temperatures ( g/100g Solvent)

SolventTemperature (°C)Solubility ( g/100g Solvent)

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a combination of factors related to the solute, the solvent, and their interactions.

G Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Solute-Solvent Interactions Solubility Solubility of this compound crystal_form Crystal Form (Polymorphism) crystal_form->Solubility melting_point Melting Point melting_point->Solubility lipophilicity Lipophilicity (LogP) lipophilicity->Solubility polarity Polarity polarity->Solubility h_bonding Hydrogen Bonding Capacity h_bonding->Solubility solubility_parameter Hildebrand/Hansen Solubility Parameters solubility_parameter->Solubility enthalpy Enthalpy of Solution enthalpy->Solubility entropy Entropy of Solution entropy->Solubility

Caption: Interplay of factors governing the solubility of a solid solute.

  • Solute Properties: The crystalline structure (polymorphism) and melting point of the solid have a significant impact on its solubility. A more stable crystal lattice will generally have lower solubility. The moderate lipophilicity, as suggested by the predicted LogP, indicates that the compound will likely be more soluble in organic solvents than in water.

  • Solvent Properties: The principle of "like dissolves like" is a useful guideline. Solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be better solvents. The Hildebrand and Hansen solubility parameters can be used to more quantitatively predict solvent suitability.

  • Solute-Solvent Interactions: The overall solubility is determined by the thermodynamics of the dissolution process, specifically the Gibbs free energy of solution, which is a function of the enthalpy and entropy of solution.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with the necessary tools and knowledge to independently determine and analyze its solubility profile. The detailed experimental protocol for the shake-flask method, along with the provided templates for data presentation, will enable the generation of robust and comparable solubility data. A thorough understanding of the factors influencing solubility will aid in the rational selection of solvents for various applications in the drug development pipeline. The framework presented herein is intended to facilitate further research and contribute to a more comprehensive understanding of the physicochemical properties of this and related compounds.

References

The Diverse Biological Activities of Sulfonylpiperazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of sulfonylpiperazine derivatives, with a focus on their potential as therapeutic agents. This document details their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Sulfonylpiperazine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various sulfonylpiperazine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinolinedione-linked sulfonylpiperazinesHepG2 (Liver Cancer)3.29 - 5.19[1]
MCF-7 (Breast Cancer)3.29 - 5.19[1]
A549 (Lung Cancer)3.29 - 5.19[1]
AcylsulfonylpiperazinesC4-2 (Prostate Cancer)Not specified, but showed interesting growth inhibitory effects[2]
Chrysin-based sulfonylpiperazinesSK-OV3 (Ovarian Cancer)4.67 (for a halogenated analogue)[3]
HeLa (Cervical Cancer)-[3]
HT-29 (Colon Cancer)-[3]
A-549 (Lung Cancer)-[3]
Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivativesMDA-MB-231 (Breast Cancer)16.98 and 17.33 (for compounds 3e and 6b)[4]
Vindoline-piperazine conjugatesVarious (NCI-60 panel)Low micromolar range for potent derivatives[5]
Key Experimental Protocols: Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the sulfonylpiperazine derivatives and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of sulfonylpiperazine derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways in Anticancer Activity

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Blocks Activation Apoptosis Apoptosis BCL2 BCL2 (Anti-apoptotic) Caspase_Activation Caspase Activation BCL2->Caspase_Activation Inhibits Caspase_Activation->Apoptosis Induces DNA_Damage DNA Damage DNA_Damage->Apoptosis Triggers Sulfonylpiperazine Sulfonylpiperazine Derivative Sulfonylpiperazine->Receptor Inhibition Sulfonylpiperazine->BCL2 Downregulation Sulfonylpiperazine->DNA_Damage Induces

experimental_workflow_anticancer Start Start: Cancer Cell Lines Treatment Treat with Sulfonylpiperazine Derivatives (Varying Concentrations) Start->Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) IC50->Apoptosis_Assay Mechanism Elucidate Mechanism of Action Apoptosis_Assay->Mechanism

Antimicrobial Activity

Sulfonylpiperazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound.

Compound ClassMicroorganismMIC (µg/mL)Reference
Methylpyrimidine sulfonyl piperazinesE. coli10 (for active compounds)[6]
P. aeruginosa10 (for active compounds)[6]
Fluoroquinolone-piperazine derivativesCiprofloxacin-resistant P. aeruginosa16 (for promising derivatives)[7]
Methicillin-resistant S. aureus (MRSA)Maintained potency[7]
Sulfonyl tethered piperazinesVarious bacteria and fungiGood activity for some derivatives[8]
2-(4-((5-bromo-2-methoxyphenyl)sulfonyl) piperazine-1-yl) acetamide derivativesVarious bacteria and fungiGood activity for some derivatives[9]
Key Experimental Protocol: Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the sulfonylpiperazine derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow Start Start: Bacterial/Fungal Strains Inoculum Prepare Standardized Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Serial_Dilution Serial Dilution of Sulfonylpiperazine Derivatives Serial_Dilution->Inoculation Incubation Incubate Inoculation->Incubation MIC Determine MIC Incubation->MIC

Antiviral Activity

Several sulfonylpiperazine derivatives have exhibited promising antiviral activity against a variety of viruses, including influenza virus and human immunodeficiency virus (HIV).[10][11][12][13]

Quantitative Data on Antiviral Activity

The 50% effective concentration (EC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Compound ClassVirusEC50 (µM)Reference
Nucleozin sulfonyl piperazine derivativesInfluenza A virusBetter activity than ribavirin for some compounds[10][11][13]
N-Sulphonamidomethyl piperazinyl fluoroquinolonesInfluenza A (H1N1)3.7 (for compound CF-SD)[12][14]
HIV-1Higher than cytotoxic concentrations[12][14]
Flavonol derivatives with piperazine sulfonylTobacco Mosaic Virus (TMV)110.4 µg/mL (curative) and 116.1 µg/mL (protective) for compound S19[15]
Key Experimental Protocol: Antiviral Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of various concentrations of the sulfonylpiperazine derivative.

  • Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed.

  • Data Analysis: Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

antiviral_workflow Start Start: Host Cell Monolayer Infection Infect with Virus + Sulfonylpiperazine Derivatives Start->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation Incubate to Allow Plaque Formation Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining EC50 Count Plaques and Determine EC50 Staining->EC50

Anti-inflammatory Activity

Sulfonylpiperazine derivatives have also been investigated for their anti-inflammatory properties.[16][17][18][19][20] A common mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Quantitative Data on Anti-inflammatory Activity
Compound ClassAssayIC50 (µM)Reference
Ferrocenyl(piperazine-1-yl)methanone-based derivativesInhibition of NO production in RAW264.7 cells7.65 (for compound 4i)[16]
Methyl salicylate derivatives with piperazineXylol-induced ear edema and carrageenan-induced paw edema in micePotent anti-inflammatory activity[17]
Piperazine derivativesInhibition of nitrite productionUp to 39.42% inhibition at 10 µM[18]
Key Experimental Protocol: Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the sulfonylpiperazine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC50 value.

anti_inflammatory_pathway LPS LPS Macrophage Macrophage LPS->Macrophage Activates Signaling_Pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) Macrophage->Signaling_Pathway Initiates iNOS_Expression iNOS Expression Signaling_Pathway->iNOS_Expression Induces NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Leads to Inflammation Inflammation NO_Production->Inflammation Sulfonylpiperazine Sulfonylpiperazine Derivative Sulfonylpiperazine->Signaling_Pathway Inhibits

Conclusion and Future Directions

Sulfonylpiperazine derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. The data presented in this guide highlight their potential in oncology, infectious diseases, and inflammation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as conducting in-depth mechanistic studies to fully elucidate their modes of action. Further preclinical and clinical investigations are warranted to translate the therapeutic potential of these compounds into novel and effective treatments for a variety of diseases.

References

The Structure-Activity Relationship of Sulfonylpiperazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility across a spectrum of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonylpiperazine analogs, focusing on their roles as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs), and as antiviral and antimicrobial agents. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex relationships to facilitate further research and development in this promising area of drug discovery.

Core Insights into Sulfonylpiperazine SAR

The sulfonylpiperazine moiety, characterized by a piperazine ring linked to a sulfonyl group, offers a unique combination of physicochemical properties. The sulfonyl group can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, while the piperazine ring provides a versatile scaffold for structural modifications.[1] These modifications can be tailored to enhance potency, selectivity, and pharmacokinetic profiles, making sulfonylpiperazine derivatives attractive candidates for targeting a wide range of diseases, from neurological disorders to infectious diseases and cancer.[1][2]

Data Presentation: Quantitative SAR of Sulfonylpiperazine Analogs

The following tables summarize the quantitative structure-activity relationship data for various sulfonylpiperazine analogs, providing a clear comparison of their biological activities.

Table 1: SAR of Sulfonylpiperazine Analogs as Negative Allosteric Modulators of Human nAChRs [1]

CompoundR1R2hα4β2 nAChR IC50 (µM)hα3β4 nAChR IC50 (µM)
1 Phenyl4-Fluorophenyl9.89.9
12 Pyrazolyl4-Fluorophenyl>100>100
13 2-Methoxyphenyl4-Fluorophenyl21.129.6
14 4-Fluorophenyl4-Fluorophenyl10.210.5
15 Benzyl4-Fluorophenyl10.118.5
17 3-Pyridinyl4-Fluorophenyl20.349.6
18 PhenylPhenyl4.14.6
19 4-MethoxyphenylPhenyl10.310.8

Data extracted from Henderson et al., 2011.[1]

Table 2: Anti-Influenza A Virus Activity of Nucleozin Sulfonylpiperazine Analogs

CompoundR Group on PiperazineEC50 (µM) vs. Influenza A/WSN/33
6d 2-Chlorophenyl1.2
6g 4-Chlorophenyl0.8
6h 2-Bromophenyl0.9
6i 2,3-Dichlorophenyl0.5
6j 3,4-Dichlorophenyl0.7
Ribavirin (Reference)5.6

Data synthesized from multiple sources on nucleozin analogs.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the study of sulfonylpiperazine analogs.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Design Modifications Biological Screening Biological Screening Analog Synthesis->Biological Screening Test Analogs SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data SAR Analysis->Analog Synthesis Design Iteration Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Identify Key Moieties

Caption: Generalized workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway cluster_1 Hypothetical Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_A Kinase_A Receptor_Tyrosine_Kinase->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Sulfonylpiperazine_Analog Sulfonylpiperazine_Analog Sulfonylpiperazine_Analog->Kinase_A Inhibits

Caption: Inhibition of a kinase cascade by a sulfonylpiperazine analog.

Logical_Relationship cluster_core Core Scaffold cluster_mods Modifications cluster_activity Biological Activity Core Sulfonylpiperazine R1 R1 Substitution (e.g., Aryl, Heteroaryl) R2 R2 Substitution (e.g., Halogen, Alkoxy) Activity Potency & Selectivity R1->Activity Influences R2->Activity Modulates

References

An In-depth Technical Guide to the Safety and Handling of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine and structurally related compounds. A complete Safety Data Sheet (SDS) for this specific compound (CAS No. 379244-68-5) was not publicly available at the time of writing. Therefore, a comprehensive hazard assessment based on direct experimental data is limited. The safety precautions outlined below are derived from information on analogous compounds and general principles of laboratory safety. It is imperative to consult a certified Safety Data Sheet from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific experimental protocol.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and anticipated safety and handling precautions for this compound, based on available data for the compound and its structural analogs.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from closely related piperazine derivatives, particularly 1-(4-tert-Butylphenyl)piperazine, indicate a significant potential for hazard. The primary anticipated hazards are summarized below.

Anticipated GHS Hazard Classification (Based on Analogs):

Hazard ClassHazard CategoryGHS Hazard Statement (Anticipated)
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Respiratory Sensitization-H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Skin Sensitization-H317: May cause an allergic skin reaction
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child

Note: This classification is extrapolated from data on analogous compounds and should be treated as a preliminary assessment. A definitive classification can only be made after thorough experimental testing.

A supplier of this compound provides the following precautionary statements:

  • H303: May be harmful if swallowed.

  • H313: May be harmful in contact with skin.

  • H333: May be harmful if inhaled.

These statements suggest a lower acute toxicity than the more closely related analog, highlighting the importance of obtaining a specific SDS.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not widely available. The following table summarizes the known information.

PropertyValueSource
CAS Number 379244-68-5ChemScene, Sigma-Aldrich[1]
Molecular Formula C₁₄H₂₂N₂O₂SChemScene, Sigma-Aldrich[1]
Molecular Weight 282.40 g/mol ChemScene[1]
Physical Form SolidSigma-Aldrich
Purity >98%ChemScene[1]

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory when handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Splash-proof Safety Goggles or Face Shield (EN 166 compliant) Hand_Protection Chemical-resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Laboratory Coat (fully buttoned) Respiratory_Protection NIOSH-approved Respirator with Particulate Filter (if handling powder or creating aerosols) Researcher Researcher Handling Handling Chemical? Researcher->Handling Handling->Eye_Protection Always Handling->Hand_Protection Always Handling->Body_Protection Always Handling->Respiratory_Protection Potential for dust/aerosol

Caption: Recommended Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Adherence to strict safe handling and storage protocols is crucial to minimize exposure and maintain the chemical's integrity.

5.1. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[3]

  • Dust and Aerosol Formation: Avoid creating dust or aerosols. Use appropriate tools and techniques for weighing and transferring the solid material.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities of the powder.[4]

5.2. Storage:

  • Container: Keep the container tightly closed and properly labeled.[2][4]

  • Conditions: Store in a cool, dry, and well-ventilated area.[1][4] Some suppliers recommend storage at 2-8°C.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Light and Moisture: Protect from light and moisture, as some piperazine derivatives are hygroscopic and light-sensitive.[4]

The following diagram illustrates the logical workflow for safe handling and storage.

Handling_Storage_Workflow Start Start Receive_Chemical Receive Chemical Start->Receive_Chemical Check_SDS Verify SDS and Container Integrity Receive_Chemical->Check_SDS Store Store in Designated Area: - Cool, Dry, Ventilated - Away from Incompatibles Check_SDS->Store Store Prepare_Handling Prepare for Handling Store->Prepare_Handling Retrieve for Use Don_PPE Don Appropriate PPE (See PPE Diagram) Prepare_Handling->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Carefully (Avoid Dust) Work_in_Hood->Weigh_Transfer Cleanup Clean Work Area and Tools Weigh_Transfer->Cleanup Doff_PPE Doff and Dispose of Contaminated PPE Cleanup->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Workflow for the safe handling and storage of this compound.

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures (Based on Analog Compounds):

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

The following diagram illustrates the emergency response workflow.

Emergency_Response Exposure_Event Exposure Event Inhalation Inhalation Exposure_Event->Inhalation Skin_Contact Skin Contact Exposure_Event->Skin_Contact Eye_Contact Eye Contact Exposure_Event->Eye_Contact Ingestion Ingestion Exposure_Event->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Flush_Skin Flush Skin with Water (15 min) Remove Contaminated Clothing Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency first-aid procedures for exposure to this compound.

Experimental Protocols (General Guidance)

Due to the lack of specific published studies on the toxicology of this compound, detailed experimental protocols cannot be cited. However, standard methodologies for assessing the hazards of new chemical entities would be employed. These generally follow OECD (Organisation for Economic Co-operation and Development) guidelines.

7.1. Hypothetical Acute Oral Toxicity Study (Based on OECD Guideline 423):

  • Objective: To determine the acute oral toxicity of the compound.

  • Test System: Typically rats or mice.

  • Methodology: A stepwise procedure with a limited number of animals at each step. A starting dose is administered to a small group of animals. Depending on the outcome (mortality or morbidity), the dose for the next group is adjusted up or down. Observations are made for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Endpoint: An estimate of the LD50 (the dose lethal to 50% of the test population) and observation of toxic effects.

7.2. Hypothetical Dermal Irritation/Corrosion Study (Based on OECD Guideline 404):

  • Objective: To assess the potential for the compound to cause skin irritation or corrosion.

  • Test System: Typically albino rabbits.

  • Methodology: A small amount of the test substance is applied to a shaved patch of skin on the animal. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Endpoint: A scoring of the skin reactions to determine the level of irritation.

7.3. Hypothetical Eye Irritation/Corrosion Study (Based on OECD Guideline 405):

  • Objective: To determine the potential for the compound to cause eye irritation or corrosion.

  • Test System: Typically albino rabbits.

  • Methodology: A small amount of the substance is instilled into one eye of the test animal. The eye is observed for effects on the cornea, iris, and conjunctiva at specific time points.

  • Endpoint: A scoring of the ocular lesions to classify the irritancy potential.

Stability and Reactivity

  • Stability: Piperazine derivatives are generally stable under recommended storage conditions.[4] However, some are noted to be hygroscopic and sensitive to light.[4]

  • Reactivity: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Hazardous Decomposition Products: The specific hazardous decomposition products for this compound are not known. However, combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Containers: Do not reuse empty containers. They should be disposed of in the same manner as the chemical.

Conclusion

This compound is a chemical that should be handled with significant caution due to the potential for severe skin and eye damage, toxicity upon ingestion or skin contact, and possible respiratory and skin sensitization, as suggested by data from analogous compounds. All handling should be conducted within a fume hood with appropriate personal protective equipment. As with any compound for which comprehensive safety data is not available, it is prudent to treat it as a substance with significant potential hazards and to implement the most stringent safety protocols. Researchers are strongly urged to obtain a manufacturer-specific Safety Data Sheet before commencing any work with this compound.

References

Methodological & Application

synthesis protocol for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Starting Synthesis Research

I've initiated the exploration into the synthesis of 1-[(4-tert-butylphenyl)sulfonyl]piperazine, focusing initially on identifying prevalent starting materials and typical reaction conditions used in its production. Subsequently, I'll delve into specific, detailed experimental procedures.

Gathering Experimental Protocols

I'm now diving into the specifics. I'm actively hunting for concrete, step-by-step experimental procedures for synthesizing this compound, looking for data on reaction times, temperatures, and purification methods. I'm also keen on finding quantitative data such as reaction yields, purity, and characterization data. My goal is to compile all the experimental knowledge into an easy-to-read table. I plan to use this table as a foundation for writing a detailed experimental protocol.

Defining the Key Starting Point

My investigation has zeroed in on the core building block: 4-tert-butylbenzenesulfonyl chloride. I've also confirmed that we're dealing with a sulfonamide formation using piperazine, a common strategy. I've further developed some preliminary information on the use of an activating agent.

Seeking Specific Protocol Details

I'm now hunting for a precise protocol for this synthesis. While I've confirmed the starting materials and reaction type, the literature's lacking a specific recipe. Finding the ideal conditions – stoichiometry, temperature, reaction time, purification method and associated data – is now the critical goal. I'm focusing my search on finding this vital quantitative data.

Confirming the Reaction Pathway

I've established that the synthesis of this compound does indeed rely on the reaction between 4-tert-butylbenzenesulfonyl chloride and piperazine. Furthermore, I've discovered a general procedure for similar sulfonamide piperazine derivatives, indicating the likely use of a base, like triethylamine, in an appropriate solvent.

Refining the Synthesis Strategy

I've clarified the reaction, but a detailed protocol remains elusive. I now know the reactants and likely solvent, but precise conditions are needed. Finding characterization data and purification specifics is my next priority; supplier information confirms the compound's existence but no useful synthesis details. I'm focusing on finding a complete experimental procedure.

Analyzing Synthesis Methods

I've been looking into the synthesis of aryl sulfonamides, specifically focusing on the reaction between sulfonyl chlorides and amines, including piperazine derivatives. I've uncovered several relevant references outlining the general procedure. Next, I plan to delve deeper into the reaction conditions and explore alternative synthesis routes.

Refining Search Parameters

I'm now zeroing in on a precise synthesis for this compound. While general procedures exist, I need specific details. I'm focusing on finding a source with molar ratios, temperature, reaction time, purification method, yield, purity, and characterization data. My search criteria are being sharpened to pinpoint a relevant publication or patent with a detailed experimental protocol.

Synthesizing the Target

I've learned that the reactants are 4-tert-butylbenzenesulfonyl chloride and piperazine. There's a general synthesis procedure for similar sulfonamides involving a sulfonyl chloride reacting with a piperazine derivative in dichloromethane, using a base such as triethylamine.

Narrowing the Search

I've got a good handle on the general approach: sulfonyl chloride and piperazine in dichloromethane with a base. My next step is pinpointing a specific, detailed procedure for the target compound. While I found similar syntheses, I need precise molar ratios, a clear purification strategy (like crystallization), and comprehensive data (yield, melting point, NMR). The current sources give me a strong foundation but aren't exact. My search now zeroes in on finding the exact protocol for this compound itself.

experimental procedure for N-arylsulfonylation of piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Synthesis Protocols

I'm starting by zeroing in on existing, dependable experimental procedures for the N-arylsulfonylation of piperazine. I'm prioritizing protocols found in respected chemical journals and established synthetic methodology resources. The goal is to establish a solid foundation for further optimization and exploration.

Gathering Reaction Yields

I'm now diving into the quantitative data associated with these procedures. I'm looking at yields, reaction times, temperatures, and how they vary with different substrates. I'm simultaneously researching the general reaction mechanism to inform my diagram creation, which is crucial for my goal of a clear workflow representation. I am preparing to structure my findings into clear tables and detailed experimental protocols.

Reviewing Sulfonylation Methods

I'm now focusing on a range of sulfonylation procedures for piperazine derivatives. Initial explorations yielded both traditional solution and mechanochemical approaches. Further data exploration has revealed key details about reaction conditions, yields, and potential scale-up considerations. I'm starting to build a solid foundation of relevant methods.

Examining N-Arylation Approaches

I've discovered several pertinent synthetic avenues. Reference [1] provides a high-yield mechanochemical approach for aryl sulfonylation. Reference [2] details N-arylpiperazine synthesis via established coupling methods. Reference [3] provides a different view of piperazine ring construction, which I will consider, even though it isn't specifically about the sulfonylation step. I'm exploring yields, conditions, and how to combine or adapt these methods.

Synthesizing N-Arylsulfonylpiperazines

I've gathered details on N-arylsulfonylation of piperazines. Reference [1] outlines a mechanochemical method with yields up to 88%. References [2] and [3] provide context for N-arylpiperazine synthesis, including Buchwald-Hartwig and nucleophilic substitution approaches. Reference [4] offers insights into tosylpiperazine preparation. I now have the data needed to draft an experimental protocol, a reaction condition summary, a workflow diagram, and a reaction scheme.

Application Notes and Protocols for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine and Related Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Target Compound: As of the latest literature review, there is no specific published data on the medicinal chemistry applications, biological activity, or detailed experimental protocols for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine (CAS 379244-68-5). Chemical suppliers list it as a potential intermediate for medicinal chemistry and biomedical research, but no specific studies validating these uses are publicly available.

This document, therefore, provides a comprehensive overview of the well-established applications of its core structural motifs: the piperazine ring and the arylsulfonylpiperazine scaffold . This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound and its derivatives.

The Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a privileged scaffold in drug discovery due to its versatile physicochemical properties. Its two nitrogen atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The piperazine nucleus is a common feature in drugs targeting a wide array of biological systems.

Key Therapeutic Areas for Piperazine-Containing Drugs:

  • Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit pharmacological activity in the CNS, acting as antipsychotics, antidepressants, and anxiolytics. They often target monoamine pathways involving dopamine, serotonin, and norepinephrine receptors.

  • Oncology: The piperazine scaffold is present in several anticancer agents, including tyrosine kinase inhibitors like Imatinib.

  • Infectious Diseases: Piperazine derivatives have been developed as antibacterial, antifungal, and antiparasitic agents.

  • Other Therapeutic Areas: The applications extend to antihistamines, antianginal agents, and antivirals.

The Arylsulfonylpiperazine Scaffold

The combination of an arylsulfonyl group with a piperazine ring creates a versatile scaffold that has been explored for various therapeutic targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to target binding. The aryl ring and the second nitrogen of the piperazine allow for extensive structural modifications to fine-tune the pharmacological profile.

Anticancer Applications

Recent research has focused on arylsulfonylpiperazine derivatives as potential anticancer agents. For instance, novel piperazine-1,2,3-triazole derivatives with a benzenesulfonamide moiety have been synthesized and evaluated for their activity against pancreatic cancer cell lines.

Table 1: Growth Inhibition (GI₅₀) of Selected Arylsulfonylpiperazine Derivatives against Pancreatic Cancer Cell Lines

CompoundR Group on Phenyl RingBxPC-3 (GI₅₀, µM)AsPC-1 (GI₅₀, µM)HPAC (GI₅₀, µM)PANC-1 (GI₅₀, µM)
35 4-CH₂CH₃3.718--
52 4-CF₃, 2-OCH₃--0.430.61

Data extracted from a study on piperazine-1,2,3-triazole leads for pancreatic cancer. The specific core structure varies slightly from the topic compound but illustrates the potential of the arylsulfonylpiperazine scaffold.[1]

Enzyme Inhibition

Benzenesulfonamide-piperazine hybrids have been investigated for their enzyme inhibitory potential. Studies have shown that these compounds can inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, suggesting potential applications in neurodegenerative diseases and pigmentation disorders.

Table 2: Enzyme Inhibition (IC₅₀) of Representative Benzenesulfonamide-Piperazine Hybrids

EnzymeBest Performing CompoundIC₅₀ (mM)
Acetylcholinesterase (AChE)Compound 51.003
Butyrylcholinesterase (BChE)Compounds 2 and 51.008
TyrosinaseCompound 41.19
α-GlucosidaseCompound 31.000

Data from a study on the antioxidant and enzyme inhibition activities of novel benzenesulfonamide-piperazine hybrids.[2]

Experimental Protocols

While no specific protocols for this compound are available, the following are general methodologies for the synthesis and evaluation of related arylsulfonylpiperazine derivatives.

General Synthesis of Arylsulfonylpiperazine Derivatives

This protocol is a generalized procedure based on methods reported for the synthesis of various arylsulfonylpiperazine compounds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process A Piperazine Derivative E Reaction at Room Temperature or slight heating A->E B Arylsulfonyl Chloride (e.g., 4-tert-butylbenzenesulfonyl chloride) B->E C Solvent (e.g., Dichloromethane, THF) C->E D Base (e.g., Triethylamine, Pyridine) D->E F Work-up (Washing, Extraction) E->F G Purification (Crystallization or Chromatography) F->G H Final Product (Arylsulfonylpiperazine) G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperazine Derivative (Ligand) Receptor GPCR (e.g., 5-HT, Dopamine Receptor) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Response Cellular Response (e.g., altered gene expression, neurotransmission) Kinase->Response Phosphorylates targets leading to

References

Application Notes and Protocols for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

1-[(4-Tert-butylphenyl)sulfonyl]piperazine is a research chemical available for investigational use. Currently, there is limited specific information in peer-reviewed literature detailing its biological activity, mechanism of action, or established applications. These application notes aim to provide a summary of its known physicochemical properties and safety information. Furthermore, by examining the broader therapeutic and research applications of structurally related piperazine and sulfonamide compounds, we propose potential areas of investigation and provide generalized protocols for the initial screening of this compound.

Physicochemical Properties

This compound is a solid organic compound.[1] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 379244-68-5[2]
Molecular Formula C₁₄H₂₂N₂O₂S[2]
Molecular Weight 282.40 g/mol [2]
Appearance Solid[1]
Purity ≥95% (commercially available)[1]
Solubility Soluble in water and ethylene glycol, poorly soluble in diethyl ether.[3]
Storage Store at 2-8°C, sealed in a dry environment.[2]

Safety and Handling

This compound should be handled by trained professionals in a laboratory setting. Adherence to standard safety protocols is essential.

  • Hazard Statements: May cause skin irritation, serious eye damage, and respiratory irritation.[2]

  • Precautionary Measures: Use personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4] Handle in a well-ventilated area or with local exhaust ventilation.[5] Avoid breathing dust.[4] Wash hands thoroughly after handling.[4]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7][8]

Potential Research Applications (Hypothesized)

While specific data for this compound is lacking, the core chemical scaffolds—piperazine and sulfonamide—are present in a wide range of biologically active molecules. This suggests potential, yet unproven, areas for investigation.

  • Neuroscience: Piperazine derivatives are well-known for their central nervous system (CNS) activity, with applications as anxiolytics, antidepressants, and antipsychotics.[9][10] Some act on serotonergic, dopaminergic, and adrenergic pathways.[11]

  • Oncology: Sulfonamide and piperazine moieties are found in various anticancer agents.[12] For instance, some piperazine-containing compounds have been investigated as inhibitors of protein-protein interactions, such as S100A2–p53, in pancreatic cancer models.[12]

  • Infectious Diseases: The piperazine ring is a key component of some antibacterial and anthelmintic drugs.[13][14][15] For example, certain piperazine-containing benzothiazinones act as inhibitors of DprE1 in Mycobacterium tuberculosis.[13]

  • Enzyme Inhibition: Benzenesulfonamide-piperazine hybrids have been studied for their inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase.[16]

The following diagram illustrates a general workflow for the initial screening of a novel research chemical like this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Optimization A Compound Acquisition This compound B Primary Cytotoxicity Assay (e.g., MTT, MTS) A->B C Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) B->C If non-toxic D Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) B->D If non-toxic E Data Analysis & Hit Identification C->E D->E F Dose-Response Studies (IC50/EC50) E->F G Secondary & Orthogonal Assays F->G H Mechanism of Action Studies G->H I Lead Optimization (SAR) H->I

Initial screening workflow for a novel research chemical.

General Experimental Protocols

The following is a generalized protocol for a preliminary cell viability assay, a common first step in evaluating the biological effect of a new compound.

Protocol: MTT Cell Viability Assay

This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.

Objective: To determine the cytotoxic effect of this compound on a selected cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-72 hours (time to be optimized) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

The following diagram outlines the workflow for this specific assay.

MTT_Workflow start Start prepare_compound Prepare Compound Stock (10 mM in DMSO) start->prepare_compound seed_cells Seed Cells in 96-Well Plate (5,000-10,000 cells/well) start->seed_cells treat_cells Treat Cells with Compound (Varying concentrations) prepare_compound->treat_cells incubate_24h_1 Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h_1 incubate_24h_1->treat_cells incubate_48h Incubate 24-72h treat_cells->incubate_48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data end_process End analyze_data->end_process

Workflow for the MTT cell viability assay.

Conclusion

This compound is a research chemical with potential for investigation in various fields, suggested by its core chemical structures. The information provided here serves as a foundational guide for researchers. All investigations should begin with rigorous safety assessments and small-scale screening assays to determine its biological profile.

References

developing analogs of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine for SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

I'm starting a deep dive into the literature. Right now, I'm focusing on finding information about the synthesis, biological evaluation, and structure-activity relationships of analogs related to 1-[(4-tert-butylphenyl)

Analyzing Initial Findings

I've initiated the data collection phase, beginning with broad Google searches to uncover existing information on 1-[(4-tert-butylphenyl)sulfonyl]piperazine analogs. My focus is on synthesis, biological evaluation, and SAR studies, with a keen eye on identifying quantitative data like IC50/Ki values. I'm also searching for detailed experimental protocols to build Application Notes and protocols and create graphs and tables.

Gathering Data on Piperazines

My research has yielded a comprehensive dataset on sulfonylpiperazine derivatives. I've focused on this compound analogs, exploring synthesis, biological activity, and structure-activity relationships. This initial scan is proving fruitful.

Compiling Synthetic Protocols

I'm now collating the scattered information on sulfonylpiperazine derivative synthesis. While a step-by-step protocol for the specific parent compound remains elusive, I'm piecing together details from related procedures. Existing research details biological activities, but I'm still gathering detailed assay protocols like MTT and enzyme inhibition. The quantitative data is being organized and standardized.

Synthesizing Protocols and Data

I'm now focusing on synthesizing detailed protocols, even if a direct, step-by-step procedure for the lead compound is missing. Existing papers offer general synthesis methods, so I'll create a comprehensive protocol incorporating these. Biological data like IC50, GI50, and Ki values will be organized for structure-activity relationship analysis. I also plan to draft detailed protocols for biological assays.

Formulating a Response Framework

I've been meticulously collecting and organizing the data on this compound analogs. While synthesizing a dedicated protocol for the parent compound is proving challenging, I'm adapting general procedures from related literature. I'm also mapping out detailed biological assay protocols and identifying the signaling pathways these compounds affect. The plan is to compile this information into a structured "Application Notes and Protocols" document that is helpful. I'm planning out the response's structure, which will include SAR tables and pathway diagrams.

Application Notes: HPLC Analysis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities of 1-[(4-tert-butylphenyl)sulfonyl]piperazine. This method is suitable for quality control in research, development, and manufacturing environments. The described protocol provides a robust framework for ensuring the quality and consistency of this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmacologically active molecules.[1] The purity of such intermediates is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including the chromatographic conditions, sample preparation, and data analysis. While a specific method for this exact molecule is not widely published, the presented method is developed based on established principles for analyzing structurally related piperazine and sulfonamide compounds.[2][3][4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (ACS grade)

  • Ammonium acetate (ACS grade)

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)

  • Software: OpenLab CDS or equivalent

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30% to 80% B, 20-25 min: 80% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 239 nm[2][3]
Injection Volume 10 µL
Run Time 30 minutes
Sample Preparation

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard (10 mg) dissolve_std Dissolve in 100 mL ACN/Water (50:50) weigh_std->dissolve_std 0.1 mg/mL hplc_system HPLC System (C18 Column, UV @ 239 nm) weigh_sample Weigh Sample (25 mg) dissolve_sample Dissolve in 25 mL ACN/Water (50:50) weigh_sample->dissolve_sample 1.0 mg/mL filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample integrate_peaks Integrate Peak Areas inject_std->integrate_peaks inject_sample->integrate_peaks calculate_purity Calculate % Purity and Impurities integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Summary of Purity Analysis for this compound

Sample IDRetention Time (min)Peak Area% AreaIdentification
Standard 15.21254321100This compound
Sample Lot A
5.812340.05Impurity 1
15.2245678999.85This compound
18.124680.10Impurity 2
Sample Lot B
5.815430.06Impurity 1
15.2258974199.80This compound
18.131070.12Impurity 2
21.55180.02Impurity 3

Note: The data presented in Table 1 is illustrative and represents typical results that would be obtained using this method.

Method Validation

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Development

G compound_info Compound Information (Structure, MW: 282.40) physchem Physicochemical Properties (pKa, logP, UV Scan) compound_info->physchem mp_select Mobile Phase Selection (ACN/Buffered Aqueous) physchem->mp_select det_select Detector Wavelength (UV @ 239 nm) physchem->det_select lit_review Literature Review (Piperazine & Sulfonamide HPLC) col_select Column Selection (C18 Reversed-Phase) lit_review->col_select lit_review->mp_select method_opt Method Optimization (Gradient, Flow Rate, Temp.) col_select->method_opt mp_select->method_opt det_select->method_opt validation Method Validation (ICH Guidelines) method_opt->validation final_method Final HPLC Method validation->final_method

Caption: HPLC Method Development Strategy.

Conclusion

The RP-HPLC method described in this application note is suitable for the purity determination of this compound. The method is straightforward, utilizing standard instrumentation and reagents. Proper validation should be performed before implementation in a quality control setting to ensure compliance with regulatory requirements.

References

Application Note: Comprehensive NMR Characterization of N-Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-substituted piperazines are privileged scaffolds in medicinal chemistry, frequently found in pharmacologically active compounds.[1] Their biological activity is often intrinsically linked to their three-dimensional structure and conformational dynamics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and for probing the complex conformational behavior of these derivatives. This application note provides detailed protocols for key 1D and 2D NMR experiments, including temperature-dependent studies, for the comprehensive characterization of N-substituted piperazines. We discuss the common conformational phenomena, such as amide bond rotation and ring inversion, and present quantitative data and workflows to guide researchers in their analyses.[1][2]

Introduction: Conformational Dynamics of N-Substituted Piperazines

The NMR spectra of N-substituted piperazine derivatives are often complicated by dynamic conformational processes occurring at room temperature.[2] Understanding these phenomena is critical for a correct structural interpretation.

Two primary dynamic processes influence the NMR spectra:

  • Restricted Amide Bond Rotation: In N-acyl piperazines, the C-N amide bond possesses a significant partial double bond character.[3][4] This restricts free rotation, leading to the presence of distinct rotational isomers (rotamers), often referred to as syn and anti or cis and trans conformers.[5]

  • Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. The interconversion between the two chair forms ("ring flipping") can be slow on the NMR timescale, especially at lower temperatures.[1][2]

These concurrent dynamic processes can result in the appearance of multiple, often broad, signals for the piperazine ring protons and carbons, where a simple, symmetric molecule might be expected to show fewer signals.[3][4][5] For example, symmetrically N,N'-diacylated piperazines can exhibit four distinct signals for the eight piperazine protons at temperatures below coalescence.[1][3]

Experimental Protocols

Accurate characterization requires a suite of NMR experiments. The following are generalized protocols that should be adapted based on the specific compound and available instrumentation.

Protocol 2.1: Standard 1D NMR (¹H and ¹³C) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the N-substituted piperazine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to prevent signal broadening.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay (d1) of 1-5 seconds, 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum (e.g., using the zgpg30 pulse program).

    • Typical parameters: spectral width of 200-240 ppm, 64k data points, relaxation delay (d1) of 2 seconds, 1024 or more scans depending on concentration.

    • Process the data similarly to the ¹H spectrum.

Protocol 2.2: Temperature-Dependent (VT) ¹H NMR

This experiment is crucial for studying dynamic processes and determining the energy barriers for conformational exchange.[1]

  • Setup: Use a sample from Protocol 2.1, preferably in a solvent with a wide temperature range (e.g., DMSO-d₆, toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Temperature Variation:

    • Gradually increase the sample temperature in increments (e.g., 5-10 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

    • Continue until the distinct signals corresponding to the exchanging conformers coalesce into a single, sharp peak. The temperature at which this occurs is the coalescence temperature (Tc) .

    • If signals are already coalesced at room temperature, perform the experiment by decreasing the temperature until the signals decoalesce and become sharp.

  • Data Analysis: The Gibbs free energy of activation (ΔG‡) for the exchange process can be calculated using the Eyring equation at the coalescence temperature.

Protocol 2.3: 2D COSY (Correlation Spectroscopy)

COSY is used to identify protons that are spin-spin coupled (typically through 2-3 bonds), revealing the connectivity within the piperazine ring and its substituents.[6]

  • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Parameters: Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Typically 2-8 scans per increment are sufficient.

  • Processing: Process the 2D data using a sine-bell window function in both dimensions, followed by Fourier transformation. Symmetrize the resulting spectrum.

  • Interpretation: Cross-peaks in the 2D spectrum connect protons that are J-coupled. This helps in tracing the proton network, for instance, identifying which NCH₂ protons are adjacent.[7]

Protocol 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with the signals of directly attached carbons (¹JCH), providing unambiguous C-H attachments.[6]

  • Acquisition: Use a standard HSQC pulse sequence with gradient selection and sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • Parameters: Set the ¹³C spectral width to cover all relevant carbon signals. The number of increments in F1 is typically 256-512, with 4-16 scans per increment.

  • Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, linking a specific proton resonance to its attached carbon resonance. This is invaluable for assigning the often-crowded ¹³C spectrum.[3]

Data Presentation & Interpretation

Workflow for NMR Characterization

The logical flow for characterizing a novel N-substituted piperazine derivative involves a systematic application of different NMR techniques.

G cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_dynamic Dynamic NMR cluster_2d 2D NMR Analysis cluster_final Final Elucidation Prep Dissolve sample in deuterated solvent H1 ¹H NMR Prep->H1 C13 ¹³C NMR Prep->C13 VT VT-¹H NMR H1->VT Dynamic process suspected COSY ¹H-¹H COSY H1->COSY Observe signal multiplicity & broadening HSQC ¹H-¹³C HSQC C13->HSQC VT_Result Determine T_c and ΔG‡ (Ring Inversion & Amide Rotation) VT->VT_Result Structure Complete Structure & Conformational Assignment VT_Result->Structure COSY->HSQC Assign ¹H network HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Assign C-H pairs HSQC->HMBC HMBC->Structure

Caption: General workflow for the NMR characterization of N-substituted piperazines.

NMR Data Tables

The chemical shifts of piperazine protons are highly sensitive to the nature of the N-substituent, the solvent, and temperature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Substituted Piperazine Derivatives.

Compound Type Example Compound Solvent Piperazine ¹H Signals (ppm) Piperazine ¹³C Signals (ppm) Reference
Mono-Acyl N-(2,4-Difluorobenzoyl)piperazine CDCl₃ 2.92, 3.03 (amine site); 3.39, 3.85 (amide site) 42.4, 45.3, 45.8, 47.4 [5]
Symmetrically Di-Acyl N,N'-Bis(2,4-difluorobenzoyl)piperazine CDCl₃ 3.34, 3.43, 3.79, 3.89 42.1, 42.5, 46.9, 47.5 [5]
Unsymmetrical 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide DMSO-d₆ 2.68, 3.50 46.48, 52.68 [8]

| Aryl Substituted | 1-(4-Nitrophenyl)piperazine derivative | CDCl₃ | 2.81, 2.96, 3.33, 3.97 | 43.7, 46.0, 46.3, 49.0 |[7] |

Note: The observation of four distinct signals for the piperazine moiety in symmetrical derivatives at room temperature highlights the slow conformational exchange on the NMR timescale.[5]

Table 2: Activation Energy Barriers (ΔG‡) for Conformational Processes in N-Acyl Piperazines.

Compound Process Solvent Tc (K) ΔG‡ (kJ/mol) Reference
1-(4-Nitrobenzoyl)piperazine Amide Rotation DMSO-d₆ 340 67.1 [7]
1-(4-Nitrobenzoyl)piperazine Ring Inversion DMSO-d₆ 323 66.7 [7]

| Mono-N-benzoylated derivatives | Amide/Ring | Not specified | - | 56 - 80 |[2][3] |

Note: Often, two distinct coalescence points can be observed, corresponding to the different energy barriers for amide bond rotation and piperazine ring inversion.[2][3]

Interpreting 2D NMR Data

The combination of COSY and HSQC spectra allows for the definitive assignment of the piperazine spin system.

G Relationship between 1D and 2D NMR data for a piperazine CH₂ group. H1 Proton A (e.g., ~3.4 ppm) cosy_corr ¹H-¹H Correlation H1->cosy_corr hsqc_corr1 ¹H-¹³C Correlation H1->hsqc_corr1 H2 Proton B (e.g., ~3.8 ppm) H2->cosy_corr hsqc_corr2 ¹H-¹³C Correlation H2->hsqc_corr2 C1 Carbon X (e.g., ~42 ppm) C1->hsqc_corr1 Direct Bond (¹J_CH) C2 Carbon Y (e.g., ~47 ppm) C2->hsqc_corr2 Direct Bond (¹J_CH)

Caption: Correlation of 1D and 2D NMR data for signal assignment.

In a typical analysis, the COSY spectrum would show a cross-peak between geminal protons on the same carbon and potentially vicinal protons on adjacent carbons within the piperazine ring.[3] The HSQC spectrum then unambiguously links each of these proton signals to their respective carbon atoms.[7] For example, the inner two NCH₂ signals of a symmetrically disubstituted piperazine often show a COSY correlation, identifying them as belonging to one conformer (e.g., the anti isomer), while the outer two signals belong to the other (syn isomer).[5]

Conclusion

The NMR characterization of N-substituted piperazine derivatives is a multifaceted process that goes beyond simple spectral acquisition. A thorough analysis requires the application of 1D, 2D, and temperature-dependent NMR techniques to resolve complex signal patterns arising from conformational dynamics.[4] By systematically applying the protocols and workflows described in this note, researchers can achieve complete and accurate structural and conformational assignment, which is paramount for understanding the structure-activity relationships in drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Tert-butylphenyl)sulfonyl]piperazine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a substituted aryl sulfonyl group with a piperazine ring, is prevalent in a range of therapeutic agents. The development of a robust and scalable synthetic process for this intermediate is crucial for ensuring a consistent and cost-effective supply chain for drug discovery and development programs. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on reaction optimization, work-up, and purification strategies suitable for industrial application. The presented method is based on the sulfonylation of piperazine with 4-tert-butylbenzenesulfonyl chloride, a common and efficient method for the formation of sulfonamides.

Chemical Reaction

cluster_product Product piperazine Piperazine product This compound piperazine->product + sulfonyl_chloride 4-tert-Butylbenzenesulfonyl chloride sulfonyl_chloride->product base Triethylamine (Base) solvent Dichloromethane (Solvent)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment
  • Reactors: 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Filtration: Nutsche filter or centrifuge.

  • Drying: Vacuum oven.

  • Reagents:

    • Piperazine (anhydrous)

    • 4-tert-Butylbenzenesulfonyl chloride[1]

    • Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 2M aqueous solution

    • Sodium bicarbonate (NaHCO3), saturated aqueous solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

    • Ethanol (for crystallization)

Large-Scale Synthesis Protocol
  • Reactor Setup:

    • Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with piperazine (2.58 kg, 30.0 mol, 3.0 eq.).

    • Add dichloromethane (20 L) to the reactor.

    • Stir the mixture at room temperature until the piperazine is fully dissolved.

    • Cool the resulting solution to 0-5 °C using a cooling bath.

  • Addition of 4-tert-Butylbenzenesulfonyl Chloride:

    • In a separate container, dissolve 4-tert-butylbenzenesulfonyl chloride (2.33 kg, 10.0 mol, 1.0 eq.) in dichloromethane (10 L).

    • Transfer the 4-tert-butylbenzenesulfonyl chloride solution to the addition funnel.

    • Add the sulfonyl chloride solution dropwise to the piperazine solution over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material (4-tert-butylbenzenesulfonyl chloride) is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 2M aqueous HCl (15 L) to quench the reaction and neutralize the excess piperazine.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO3 solution (2 x 10 L)

      • Brine (10 L)

    • Dry the organic layer over anhydrous sodium sulfate (1 kg).

    • Filter off the drying agent.

  • Solvent Removal and Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification by Crystallization:

    • Transfer the crude solid to a clean reactor.

    • Add ethanol (calculated as 3-4 volumes of the crude product weight).

    • Heat the mixture to reflux until the solid is completely dissolved.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to facilitate crystallization.[2]

    • Collect the crystalline product by filtration using a Nutsche filter.[2]

    • Wash the filter cake with cold ethanol (2 x 1 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of this compound.

ParameterValue
Reactants
Piperazine2.58 kg (30.0 mol)
4-tert-Butylbenzenesulfonyl chloride2.33 kg (10.0 mol)
Stoichiometry 3:1 (Piperazine : Sulfonyl Chloride)
Solvent Dichloromethane (30 L)
Reaction Temperature 0-5 °C (addition), Room Temperature (reaction)
Reaction Time 12-16 hours
Purification Method Crystallization from Ethanol
Expected Yield 2.12 - 2.48 kg (75-88%)
Purity (by HPLC) >98%
Melting Point To be determined

Note: The expected yield is based on analogous syntheses of 1-(arylsulfonyl)piperazine derivatives which report yields in the 75-88% range.[2]

Workflow Diagram

start Start reactor_setup Reactor Setup: - Charge Piperazine and DCM - Cool to 0-5 °C start->reactor_setup addition Slow Addition of 4-tert-Butylbenzenesulfonyl Chloride Solution (in DCM) reactor_setup->addition reaction Reaction at Room Temperature (12-16 hours) addition->reaction workup Aqueous Work-up: - HCl Quench - Phase Separation - NaHCO3 and Brine Wash reaction->workup drying Drying of Organic Layer (Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crystallization Crystallization from Ethanol concentration->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying final_product Final Product: This compound filtration_drying->final_product

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[(4-Tert-butylphenyl)sulfonyl]piperazine is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring, a common scaffold in many biologically active compounds, with one nitrogen atom functionalized with a 4-tert-butylphenylsulfonyl group. This mono-substitution allows for selective derivatization at the second nitrogen atom, making it an ideal starting material for the synthesis of diverse and complex molecular architectures. The 4-tert-butylphenylsulfonyl moiety can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of novel compounds, with a focus on its application in the development of potential therapeutic agents.

Key Applications

The primary application of this compound is in the construction of molecules with potential therapeutic value, particularly in the field of oncology. The piperazine core serves as a versatile linker to connect different pharmacophores, while the sulfonyl group can engage in specific interactions with biological targets.

A notable application is in the synthesis of novel piperazine-1,2,3-triazole derivatives as potential inhibitors of protein-protein interactions implicated in cancer progression, such as the S100A2-p53 interaction in pancreatic cancer.

Data Presentation

The following table summarizes the reaction yields for the synthesis of a library of piperazine-1,2,3-triazole derivatives using this compound as a key building block. The synthesis involves the coupling of various substituted piperazine-triazoles with different sulfonyl chlorides.

Table 1: Synthesis Yields of 1-((4-(Substituted)phenyl)sulfonyl)-4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazine Derivatives

Compound IDR Group on Phenylsulfonyl MoietyYield (%)
14 H65
15 CH₃78
16 (CH₃)₂CH55
17 (CH₃)₃C89
18 OCH₃72
19 4-F68
20 Cl75
21 Br71
22 CF₃45
23 4-NO₂35
24 CH₃CO27

Data extracted from Perry, B. G., et al. RSC Med. Chem., 2022, 13, 858-868.

The following table presents the in vitro biological activity data for a selection of these synthesized compounds against various human pancreatic cancer cell lines.

Table 2: Growth Inhibition (GI₅₀, µM) of Selected Piperazine-1,2,3-triazole Derivatives in Pancreatic Cancer Cell Lines

Compound IDMiaPaCa2BxPC3AsPC-1Capan-2HPACPANC-1CFPAC1
17 >50>50>50>50>50>50>50
34 125.818117.5159.1
35 9.83.7128.25.1116.4
52 0.520.480.550.490.430.610.58

GI₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from Perry, B. G., et al. RSC Med. Chem., 2022, 13, 858-868.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-((4-(tert-Butyl)phenyl)sulfonyl)-4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazine hydrochloride (Compound 17)

This protocol details the synthesis of a specific piperazine-1,2,3-triazole derivative, which can be adapted for the synthesis of other analogues. The reaction involves the coupling of a piperazine-triazole intermediate with 4-tert-butylbenzenesulfonyl chloride.

Materials:

  • 1-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazine hydrochloride

  • 4-tert-Butylbenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

  • To a solution of 1-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazine hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add a solution of 4-tert-butylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • To form the hydrochloride salt, dissolve the purified product in a minimal amount of dichloromethane and add a solution of HCl in diethyl ether or dioxane.

  • Collect the resulting precipitate by filtration and dry under vacuum to yield the final product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Piperazine-Triazole Derivatives cluster_evaluation Biological Evaluation start Start Materials: This compound Substituted Azide reaction N-Alkylation or Click Chemistry start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: Complex Piperazine Derivative purification->product screening In vitro Screening (e.g., Cancer Cell Lines) product->screening data_analysis Data Analysis (e.g., GI₅₀ Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->start Rational Design of New Derivatives

Caption: General workflow for the synthesis and biological evaluation of complex molecules.

signaling_pathway cluster_ppi Targeted Protein-Protein Interaction cluster_inhibition Mechanism of Action s100a2 S100A2 interaction S100A2-p53 Interaction s100a2->interaction p53 p53 p53->interaction cancer Pancreatic Cancer Progression interaction->cancer Promotes inhibitor Piperazine-Triazole Derivative (e.g., Compound 52) inhibitor->inhibition inhibition->interaction Blocks apoptosis Apoptosis / Growth Inhibition inhibition->apoptosis Leads to

Caption: Proposed mechanism of action for piperazine-triazole derivatives.

Application Notes and Protocols: Sulfonylpiperazine Compounds as Modulators of Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the therapeutic potential of sulfonylpiperazine compounds, detailing their interactions with key biological targets implicated in cancer, diabetes, and viral infections. Detailed protocols for relevant in vitro assays are provided to facilitate the screening and characterization of novel sulfonylpiperazine derivatives.

Introduction

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives incorporating this moiety have been investigated for their potential as anticancer, antidiabetic, anti-inflammatory, and antiviral agents.[2] This document focuses on several key therapeutic targets that are modulated by sulfonylpiperazine compounds and provides detailed methodologies for their evaluation.

Therapeutic Targets and Efficacy of Sulfonylpiperazine Compounds

Sulfonylpiperazine derivatives have shown significant activity against a range of therapeutic targets. A summary of their inhibitory concentrations (IC50) against these targets is presented in Table 1.

Compound ClassTargetTherapeutic AreaIC50 Values (µM)Reference
Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivativesB-cell lymphoma 2 (BCL2)Cancer16.98 - 17.33[3]
Chrysin-sulfonylpiperazine hybridsVarious Cancer Cell LinesCancer4.67 (minimum)[4]
Chalcone-sulfonyl piperazine hybridsα-glucosidaseDiabetes0.31 ± 0.01[5]
Chalcone-sulfonyl piperazine hybridsα-amylaseDiabetes4.51 ± 1.15[5]
Benzene sulfonamide-piperazine hybridsAcetylcholinesterase (AChE)Neurological Disorders1.003 (mM)
Benzene sulfonamide-piperazine hybridsButyrylcholinesterase (BChE)Neurological Disorders1.008 (mM)
Benzene sulfonamide-piperazine hybridsTyrosinaseSkin Disorders1.19 (mM)
Benzene sulfonamide-piperazine hybridsα-glucosidaseDiabetes1.000 (mM)
Nucleozin sulfonyl piperazine derivativesInfluenza A NucleoproteinInfectious DiseaseNot explicitly stated in provided text[6][7]
Piperazine sulfonamide derivativesDipeptidyl peptidase-IV (DPP-IV)DiabetesNot explicitly stated in provided text[8]

Table 1: Summary of Quantitative Data for Sulfonylpiperazine Compounds. This table highlights the inhibitory efficacy of various sulfonylpiperazine derivatives against their respective therapeutic targets.

Anticancer Applications: Targeting Apoptosis Pathways

Several studies have demonstrated the potent anticancer activity of sulfonylpiperazine compounds, which often involves the induction of apoptosis through the modulation of key signaling pathways.

Signaling Pathways

Sulfonylpiperazine derivatives have been shown to induce apoptosis in cancer cells by targeting the anti-apoptotic protein BCL2.[3] Inhibition of BCL2 disrupts the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.

Furthermore, some piperazine derivatives have been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[9] Another mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1]

cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB BCL2 BCL2 NFkB->BCL2 Transcription Caspases Caspases BCL2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Sulfonylpiperazine Sulfonylpiperazine Compound Sulfonylpiperazine->PI3K Inhibition Sulfonylpiperazine->BCL2 Inhibition

Figure 1: Simplified signaling pathway for anticancer activity of sulfonylpiperazine compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of sulfonylpiperazine compounds on cancer cell lines.[3]

Materials:

  • MDA-MB-231 breast cancer cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Sulfonylpiperazine compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.8 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed 1.5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the sulfonylpiperazine compounds (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add sulfonylpiperazine compounds incubate1->add_compound incubate2 Incubate 24h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antidiabetic Applications: Targeting Carbohydrate Metabolizing Enzymes and DPP-IV

Sulfonylpiperazine derivatives have emerged as promising candidates for the management of type 2 diabetes through the inhibition of key enzymes involved in glucose metabolism and incretin hormone regulation.

Targets and Mechanism
  • α-glucosidase and α-amylase: These intestinal enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[5][10] Inhibition of these enzymes by sulfonylpiperazine compounds delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[5]

  • Dipeptidyl peptidase-IV (DPP-IV): This enzyme inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-IV, sulfonylpiperazine derivatives prolong the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay determines the ability of sulfonylpiperazine compounds to inhibit α-glucosidase activity.[11][12]

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sulfonylpiperazine compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • 96-well plates

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of the sulfonylpiperazine compound solution at various concentrations to the test wells. Add 10 µL of buffer to the control wells and 10 µL of acarbose solution to the positive control wells.

  • Add 20 µL of α-glucosidase solution to all wells except the blank wells (add 20 µL of buffer to blanks).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase activity by sulfonylpiperazine compounds.[13][14]

Materials:

  • α-amylase solution (e.g., 0.5 mg/mL)

  • Starch solution (1% w/v)

  • Sodium phosphate buffer (0.02 M, pH 6.9, with 0.006 M NaCl)

  • Sulfonylpiperazine compounds (dissolved in DMSO)

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Pre-incubate 250 µL of the sulfonylpiperazine compound at various concentrations with 250 µL of α-amylase solution at 25°C for 10 minutes.

  • Add 250 µL of starch solution to start the reaction and incubate at 25°C for 10 minutes.

  • Stop the reaction by adding 500 µL of DNS reagent.

  • Boil the mixture for 5 minutes, then cool to room temperature.

  • Dilute the reaction mixture with 5 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition.

Experimental Protocol: DPP-IV Inhibitor Screening Assay

This fluorometric assay is used to screen for DPP-IV inhibitors.[8][15][16][17]

Materials:

  • DPP-IV enzyme

  • DPP-IV substrate (H-Gly-Pro-AMC)

  • Assay buffer

  • Sulfonylpiperazine compounds (dissolved in DMSO)

  • Sitagliptin (positive control)

  • 96-well black plates

  • Fluorometric microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Add 50 µL of DPP-IV enzyme solution to the wells of a 96-well plate.

  • Add 25 µL of the sulfonylpiperazine compound solution or sitagliptin to the respective wells.

  • Incubate at 37°C for 10 minutes.

  • Add 25 µL of the DPP-IV substrate to all wells to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.

  • Calculate the percentage of inhibition.

cluster_alpha_glucosidase α-Glucosidase Assay cluster_dpp4 DPP-IV Assay ag_start Start ag_add_buffer Add Buffer ag_start->ag_add_buffer ag_add_compound Add Compound/ Control ag_add_buffer->ag_add_compound ag_add_enzyme Add α-Glucosidase ag_add_compound->ag_add_enzyme ag_preincubate Pre-incubate 37°C ag_add_enzyme->ag_preincubate ag_add_substrate Add pNPG ag_preincubate->ag_add_substrate ag_incubate Incubate 37°C ag_add_substrate->ag_incubate ag_stop Add Na2CO3 ag_incubate->ag_stop ag_read Read Abs 405nm ag_stop->ag_read ag_end End ag_read->ag_end dpp4_start Start dpp4_add_enzyme Add DPP-IV dpp4_start->dpp4_add_enzyme dpp4_add_compound Add Compound/ Control dpp4_add_enzyme->dpp4_add_compound dpp4_incubate1 Incubate 37°C dpp4_add_compound->dpp4_incubate1 dpp4_add_substrate Add Substrate dpp4_incubate1->dpp4_add_substrate dpp4_incubate2 Incubate 37°C dpp4_add_substrate->dpp4_incubate2 dpp4_read Read Fluorescence dpp4_incubate2->dpp4_read dpp4_end End dpp4_read->dpp4_end

References

Exploring 1-[(4-Tert-butylphenyl)sulfonyl]piperazine in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the exploration of 1-[(4-tert-butylphenyl)sulfonyl]piperazine and its derivatives in antimicrobial research. The information compiled herein is based on existing literature and is intended to guide researchers in evaluating the potential of this chemical scaffold as a source of new antimicrobial agents.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] The sulfonylpiperazine moiety, in particular, has been a key pharmacophore in the design of new antibacterial and antifungal agents.[2] This document focuses on this compound and related structures, summarizing their known antimicrobial activities and providing detailed protocols for their investigation.

Chemical Structure

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Antimicrobial Activity

Various derivatives of the 1-(phenylsulfonyl)piperazine scaffold have been synthesized and evaluated for their antimicrobial properties. The substitution on the phenyl ring and the piperazine nitrogen has been shown to significantly influence the antimicrobial potency and spectrum.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected 1-(phenylsulfonyl)piperazine derivatives against a range of microbial strains. This data is compiled from multiple research findings to provide a comparative overview.

Table 1: Antibacterial Activity of Sulfonyl-Piperazine Derivatives (MIC in µg/mL)

CompoundE. coliP. aeruginosaS. aureusB. subtilisReference
SM12 (Chloro-substituted)--Good ActivityGood Activity[2]
SM14 (CN-substituted)92-134-92-13492-134[2]
SM1694-128--94-128[2]
8d-72--[3]
8e-66--[3]
JH-LPH-1060.63 (E. coli 25922)---[4]
JH-LPH-1070.31 (E. coli 25922)---[4]

Table 2: Antifungal Activity of Sulfonyl-Piperazine Derivatives (MIC in µg/mL)

CompoundA. nigerC. albicansReference
SM12 (Chloro-substituted)Good ActivityGood Activity[2]
SM14 (CN-substituted)118134[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial compounds. The following are standard protocols adapted from literature for the assessment of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[5]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Sterile DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT Assay

It is essential to evaluate the toxicity of the compound against mammalian cell lines to determine its therapeutic index.

Materials:

  • Human cell line (e.g., HEK293 or HepG2)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. The cell viability is calculated as a percentage of the untreated control cells.

Mechanism of Action (Hypothesized)

While the exact mechanism of action for this compound is not yet fully elucidated, related compounds have been shown to target essential bacterial enzymes. For instance, some pyridinyl sulfonyl piperazine derivatives are potent inhibitors of LpxH, an enzyme involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[4]

Signaling Pathway Diagram

The following diagram illustrates the potential inhibitory action on the LPS biosynthesis pathway.

cluster_pathway LPS Biosynthesis Pathway (Raetz Pathway) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LPS_Transport LPS Transport to Outer Membrane Kdo2_Lipid_IVA->LPS_Transport Inhibitor This compound (or derivative) Inhibitor->LpxH Inhibition

Hypothesized inhibition of LpxH in the LPS biosynthesis pathway.

Experimental and Logical Workflows

To systematically evaluate the antimicrobial potential of this compound, a structured workflow is recommended.

Workflow Diagram

cluster_discovery Discovery and Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development A Compound Synthesis (this compound) B Antimicrobial Susceptibility Testing (Broth Microdilution - MIC) A->B C Determine Spectrum of Activity (Gram-positive, Gram-negative, Fungi) B->C Active? D Cytotoxicity Assays (e.g., MTT against HEK293) C->D E Time-Kill Kinetics Assay D->E Low Toxicity? F Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) E->F G Lead Optimization F->G H In Vivo Efficacy Studies G->H

A typical workflow for antimicrobial drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The available data on its derivatives indicate that modifications to this core structure can lead to potent and selective antimicrobial activity. The protocols and workflows provided in this document offer a comprehensive framework for researchers to further explore the therapeutic potential of this class of compounds. Further studies are warranted to elucidate the precise mechanism of action and to optimize the structure for improved efficacy and safety.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 1-[(4-tert-butylphenyl)sulfonyl]piperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges during this synthesis.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions in a question-and-answer format.

Q1: My reaction yield is low, and I am observing a significant amount of a di-substituted byproduct, 1,4-bis[(4-tert-butylphenyl)sulfonyl]piperazine. How can I improve the selectivity for the mono-substituted product?

A1: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in piperazine after the initial substitution.[1] To favor mono-substitution, consider the following strategies:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium towards the mono-substituted product by increasing the statistical probability of the sulfonyl chloride reacting with an unsubstituted piperazine molecule.[1]

  • Slow Addition of the Electrophile: Adding the 4-tert-butylphenylsulfonyl chloride solution dropwise to the reaction mixture, especially at a reduced temperature (e.g., 0 °C), can help control the reaction rate and minimize the formation of the di-substituted product.[1]

  • Protecting Group Strategy: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] The synthesis would involve reacting 4-tert-butylphenylsulfonyl chloride with N-Boc-piperazine, followed by the deprotection of the Boc group to yield the desired product.

Q2: The reaction appears to be sluggish or incomplete, even after an extended period. What factors could be responsible, and how can I drive the reaction to completion?

A2: Several factors can contribute to an incomplete reaction:

  • Insufficient Base: A base is crucial to neutralize the HCl generated during the reaction. If the base is not strong enough or is used in insufficient quantity, the reaction mixture will become acidic, protonating the piperazine and rendering it non-nucleophilic. Ensure at least two equivalents of a suitable base, such as triethylamine or diisopropylethylamine, are used.

  • Solvent Choice: The solvent should be inert to the reactants and capable of dissolving both the piperazine and the sulfonyl chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2] If solubility is an issue, consider exploring other aprotic solvents.

  • Reaction Temperature: While room temperature is often sufficient, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures may also promote the formation of side products.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods for this compound?

A3: The purification strategy will depend on the nature of the impurities. Common methods include:

  • Acid-Base Extraction: This is an effective technique for separating the basic piperazine product from non-basic impurities.[1] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1] Experiment with different solvents, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures, to find optimal conditions for crystallization.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.[3] A gradient elution system, for example, with ethyl acetate in hexanes, can effectively separate the desired product.

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterVariationObservationRecommendation
Piperazine Equivalents 1.2 eq.Significant formation of di-substituted byproduct (~30%).Use a larger excess of piperazine to favor mono-substitution.
5 eq.Reduced di-substituted byproduct (~5%), good yield of mono-substituted product.A 5-10 fold excess of piperazine is recommended for optimal selectivity.
Base Triethylamine (TEA)Effective in neutralizing HCl, leading to good reaction rates.A standard and cost-effective choice for this reaction.
Diisopropylethylamine (DIPEA)Similar efficacy to TEA, can be used interchangeably.A suitable alternative to TEA.
PyridineSlower reaction rate observed compared to TEA or DIPEA.Less preferred due to lower reactivity and potential for side reactions.
Solvent Dichloromethane (DCM)Good solubility of reactants, leading to a clean reaction profile.[2]The recommended solvent for this reaction.
Tetrahydrofuran (THF)Also a suitable solvent, with comparable results to DCM.A good alternative if DCM is not preferred.
Acetonitrile (MeCN)Lower yields and more impurities observed in some cases.Less ideal compared to DCM or THF.
Temperature 0 °C to Room TemperatureControlled reaction, minimized side products.Ideal for selective mono-substitution.
50 °CFaster reaction rate, but a slight increase in byproduct formation.Can be used to push a sluggish reaction to completion, but with caution.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Piperazine

  • 4-tert-butylphenylsulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the piperazine solution.

  • In a separate flask, dissolve 4-tert-butylphenylsulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the 4-tert-butylphenylsulfonyl chloride solution dropwise to the cooled piperazine solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, water, 1M NaOH, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes acid_base_extraction Perform Acid-Base Extraction check_purity->acid_base_extraction Yes end_success Successful Synthesis check_purity->end_success No disubstitution Di-substitution? incomplete_reaction->disubstitution No check_base Verify Base Stoichiometry (>=2 eq) incomplete_reaction->check_base Yes increase_piperazine Increase Piperazine Excess (5-10 eq) disubstitution->increase_piperazine Yes end_fail Consult Further disubstitution->end_fail No slow_addition Slow Addition of Sulfonyl Chloride at 0 °C increase_piperazine->slow_addition slow_addition->start increase_temp Gently Heat (40-50 °C) check_base->increase_temp increase_temp->check_yield recrystallize Recrystallize from Suitable Solvent acid_base_extraction->recrystallize column_chromatography Use Silica Gel Chromatography recrystallize->column_chromatography column_chromatography->check_purity

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-[(4-tert-butylphenyl)sulfonyl]piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing reaction conditions to maximize the yield of the desired mono-sulfonylated product while minimizing the formation of the di-sulfonylated byproduct.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reactants 1. Verify Reactant Quality and Stoichiometry start->check_reactants check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up and Purification start->check_workup sub_reagents Purity of Piperazine and Sulfonyl Chloride? check_reactants->sub_reagents sub_stoichiometry Excess Piperazine Used? check_reactants->sub_stoichiometry sub_temp Reaction Temperature Too High/Low? check_conditions->sub_temp sub_base Appropriate Base and Equivalents? check_conditions->sub_base sub_solvent Anhydrous Solvent Used? check_conditions->sub_solvent sub_extraction Incorrect pH for Aqueous Washes? check_workup->sub_extraction sub_purification Inefficient Separation of Byproducts? check_workup->sub_purification solution_reagents Use pure, dry reactants. Use a significant excess of piperazine (e.g., 3-5 eq.). sub_stoichiometry->solution_reagents solution_conditions Maintain temperature at 0-25°C. Use a non-nucleophilic base (e.g., Triethylamine). Ensure anhydrous conditions. sub_temp->solution_conditions sub_base->solution_conditions sub_solvent->solution_conditions solution_purification Adjust pH during extraction to ensure product is in organic layer. Use column chromatography for high purity. sub_extraction->solution_purification sub_purification->solution_purification end Improved Yield and Purity solution_reagents->end solution_conditions->end solution_purification->end

Caption: A workflow diagram for troubleshooting low yield or impurity issues.

Q&A: Common Problems and Solutions

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields are often attributed to several factors:

  • Sub-optimal Stoichiometry: The most common issue is the formation of the di-substituted byproduct, 1,4-bis(4-tert-butylphenylsulfonyl)piperazine. To favor mono-sulfonylation, a significant excess of piperazine (3 to 5 equivalents) should be used.

  • Reaction Temperature: The reaction is exothermic. Running the reaction at elevated temperatures can promote side reactions. It is recommended to add the sulfonyl chloride solution slowly to the piperazine solution at 0°C and then allow the reaction to proceed at room temperature.

  • Reactant Quality: The presence of moisture can hydrolyze the 4-tert-butylphenylsulfonyl chloride, reducing the amount available to react with piperazine. Ensure that the piperazine is anhydrous and the solvent is dry.

  • Inefficient Work-up: The desired product is basic. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently high (pH > 9) during extraction to keep the product in the organic phase.

Q2: I am observing a significant amount of a less polar, higher molecular weight impurity in my final product. What is it and how can I avoid it?

A2: This impurity is likely the di-substituted byproduct, 1,4-bis(4-tert-butylphenylsulfonyl)piperazine . Its formation is a common problem in this synthesis.

  • Formation: It forms when a second molecule of 4-tert-butylphenylsulfonyl chloride reacts with the remaining free amine of the desired mono-substituted product.

  • Prevention:

    • Increase Piperazine Excess: Using a larger excess of piperazine (e.g., 5 equivalents or more) will statistically favor the reaction of the sulfonyl chloride with the more abundant starting material over the mono-substituted product.

    • Slow Addition: Add the 4-tert-butylphenylsulfonyl chloride solution dropwise to the piperazine solution at a low temperature (0°C). This maintains a low concentration of the sulfonyl chloride, further reducing the chance of di-substitution.

Q3: How can I effectively remove the di-substituted byproduct and unreacted piperazine?

A3: A combination of extraction and chromatography is typically effective.

  • Unreacted Piperazine: Being highly water-soluble, excess piperazine can be removed by washing the organic layer with water or a slightly acidic solution (e.g., dilute HCl). The desired product, being less basic, will remain in the organic layer, while the protonated piperazine will move to the aqueous phase.

  • Di-substituted Byproduct: This byproduct is non-basic and significantly less polar than the mono-substituted product.

    • Acid Wash: Washing the organic layer with a dilute acid solution will protonate the desired mono-substituted product, potentially moving it to the aqueous phase while the di-substituted byproduct remains in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.

    • Column Chromatography: If simple extraction is insufficient, silica gel column chromatography is a reliable method for separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the elution of the less polar di-substituted byproduct first, followed by the more polar desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The reaction is a nucleophilic substitution where one of the secondary amine groups of piperazine attacks the electrophilic sulfur atom of 4-tert-butylphenylsulfonyl chloride, displacing the chloride ion. A base is used to neutralize the HCl generated during the reaction.

Diagram: General Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products Piperazine plus1 + Piperazine->plus1 SulfonylChloride 4-tert-butylphenylsulfonyl chloride reaction_arrow -> SulfonylChloride->reaction_arrow Base (e.g., Triethylamine) Solvent (e.g., DCM) 0°C to RT plus1->SulfonylChloride MonoProduct This compound plus2 + MonoProduct->plus2 DiProduct 1,4-bis(4-tert-butylphenylsulfonyl)piperazine (Byproduct) plus3 + DiProduct->plus3 HCl HCl plus2->DiProduct plus3->HCl reaction_arrow->MonoProduct

Caption: General synthesis of this compound.

Q2: What are the recommended starting conditions for optimizing the yield?

A2: A good starting point for optimization is:

  • Stoichiometry: 3-5 equivalents of piperazine to 1 equivalent of 4-tert-butylphenylsulfonyl chloride.

  • Base: 1.1-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Slow addition of the sulfonyl chloride at 0°C, followed by stirring at room temperature for 2-4 hours.

Q3: Can other bases be used instead of triethylamine?

A3: Yes, other non-nucleophilic organic bases such as pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents like acetonitrile or DMF, though reaction times may be longer. The choice of base can influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase such as 10% methanol in dichloromethane. The starting sulfonyl chloride will have a high Rf value, the di-substituted byproduct will have a medium-high Rf, the desired mono-substituted product will have a medium Rf, and piperazine will remain at the baseline. The reaction is complete when the sulfonyl chloride spot is no longer visible.

Data Presentation: Illustrative Effect of Reaction Parameters on Yield

The following table summarizes the expected trends in yield based on changes in key reaction parameters. The values are illustrative and intended to guide optimization efforts.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Mono-product YieldExpected Di-product Formation
Piperazine:Sulfonyl Chloride Ratio 1:13:1~40-50%High (~30-40%)
1:15:1 ~75-85% Low (~5-10%)
Base Pyridine (1.2 eq)Triethylamine (1.2 eq)GoodModerate
NoneTriethylamine (1.2 eq) Very Low Low
Temperature 50°C0°C to RTLowerHigher
0°C to RT0°C to RT Higher Lower
Solvent DichloromethaneTetrahydrofuranComparableComparable
AcetonitrileDichloromethaneGoodModerate

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylphenylsulfonyl chloride

This protocol describes the chlorosulfonation of tert-butylbenzene.

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.

  • Reaction: Cool the flask to 0-5°C using an ice bath. Add chlorosulfonic acid (3 equivalents) to the flask.

  • Slowly add tert-butylbenzene (1 equivalent) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like heptane.

Protocol 2: Synthesis of this compound (Optimized for Mono-substitution)
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous piper

Technical Support Center: Synthesis of Mono-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of mono-substituted piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-substituted piperazines?

A1: The main difficulty lies in achieving selective mono-substitution at one of the two nitrogen atoms. Due to the symmetrical nature and similar reactivity of the nitrogens, the formation of the di-substituted byproduct is a common competing reaction, which can significantly lower the yield of the desired mono-substituted product.[1][2]

Q2: What are the general strategies to favor mono-substitution over di-substitution?

A2: There are several effective strategies:

  • Use of a Protecting Group: This is a reliable method where one nitrogen is temporarily blocked (e.g., with a Boc group), directing the substitution to the other nitrogen. The protecting group is removed in a subsequent step.[2]

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution event.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q3: Which protecting groups are commonly used for piperazine mono-substitution, and how are they removed?

A3: The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. Other common protecting groups include Benzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc). Deprotection conditions vary depending on the protecting group. For instance, Boc is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the Cbz group is often cleaved by hydrogenolysis.

Q4: How can I purify my mono-substituted piperazine from the di-substituted byproduct and unreacted piperazine?

A4: Purification can be challenging due to the basic and polar nature of piperazine derivatives.[3]

  • Column Chromatography: This is the most common method. For basic amines, using amine-deactivated silica gel or alumina can prevent peak tailing and improve separation. Adding a small amount of a competing amine (like triethylamine or ammonia) to the eluent can also be effective.[4]

  • Crystallization/Salt Formation: In some cases, the desired product can be selectively crystallized, or converted to a salt (e.g., a diacetate salt) to facilitate purification.[3][5]

Troubleshooting Guides

Issue 1: Low Yield of Mono-Alkylated Piperazine

Question: My direct N-alkylation reaction is giving a low yield of the mono-substituted product and a significant amount of the di-substituted byproduct. How can I improve the mono-selectivity?

Answer: This is a classic selectivity problem in piperazine chemistry. Here is a troubleshooting workflow to address this issue:

G start Low Yield of Mono-Alkylated Product check_strategy Which strategy are you using? start->check_strategy direct_alk Direct Alkylation (without protecting group) check_strategy->direct_alk Direct prot_alk Protected Piperazine check_strategy->prot_alk Protected check_piperazine_excess Are you using a large excess of piperazine (5-10 eq.)? direct_alk->check_piperazine_excess check_protection Is the N-protection step efficient? prot_alk->check_protection increase_piperazine Increase piperazine to 5-10 equivalents. check_piperazine_excess->increase_piperazine No check_addition Are you adding the alkylating agent slowly? check_piperazine_excess->check_addition Yes increase_piperazine->check_addition slow_addition Add the alkylating agent dropwise, preferably at 0°C. check_addition->slow_addition No consider_pg Consider using a protecting group strategy. check_addition->consider_pg Yes slow_addition->consider_pg optimize_protection Optimize the protection reaction. (See Protocol 1) check_protection->optimize_protection No check_deprotection Is the deprotection step complete with minimal side products? check_protection->check_deprotection Yes optimize_protection->check_deprotection optimize_deprotection Optimize deprotection. (See Protocol 4) check_deprotection->optimize_deprotection No

Caption: Troubleshooting workflow for low mono-alkylation yield.

Issue 2: Low Yield in Buchwald-Hartwig N-Arylation

Question: I am attempting an N-arylation of N-Boc-piperazine using a Buchwald-Hartwig reaction, but the yield is very low. What could be the problem?

Answer: Low yields in Buchwald-Hartwig aminations can be due to several factors related to the catalyst, reagents, or reaction conditions.

G start Low Yield in Buchwald-Hartwig N-Arylation check_atmosphere Is the reaction under a strictly inert atmosphere (Ar/N2)? start->check_atmosphere inert_setup Ensure proper inert atmosphere technique (e.g., use a Schlenk line). check_atmosphere->inert_setup No check_catalyst Is the catalyst/ligand combination appropriate for your aryl halide? check_atmosphere->check_catalyst Yes inert_setup->check_catalyst screen_ligands Screen different phosphine ligands (e.g., XantPhos, RuPhos). check_catalyst->screen_ligands No check_base Is the base appropriate and strong enough? check_catalyst->check_base Yes screen_ligands->check_base change_base Try a different base (e.g., NaOtBu, Cs2CO3, K3PO4). check_base->change_base No check_solvent Are all reagents soluble in the solvent at the reaction temperature? check_base->check_solvent Yes change_base->check_solvent change_solvent Try a different anhydrous solvent (e.g., Toluene, Dioxane). check_solvent->change_solvent No

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.

Issue 3: Side Product Formation During N-Boc Deprotection

Question: During the TFA-mediated deprotection of my N-Boc-piperazine derivative, I am observing a significant amount of a side product, likely from t-butylation. How can I prevent this?

Answer: The formation of a tert-butyl cation during acidic deprotection can lead to alkylation of nucleophilic sites on your molecule.

G start t-Butylation Side Product During Boc Deprotection check_scavenger Are you using a cation scavenger? start->check_scavenger add_scavenger Add a scavenger to the reaction mixture. Common choices: triisopropylsilane (TIS), water, or anisole. check_scavenger->add_scavenger No check_temp Is the reaction performed at low temperature? check_scavenger->check_temp Yes add_scavenger->check_temp low_temp Perform the reaction at 0°C to control the rate of carbocation formation. check_temp->low_temp No alt_method Consider alternative deprotection methods, such as HCl in dioxane. check_temp->alt_method Yes low_temp->alt_method

Caption: Troubleshooting workflow for Boc deprotection side reactions.

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-alkylation of Piperazine

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Table 2: Common Protecting Groups for Piperazine and Their Deprotection Conditions

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA in DCM, or HCl in dioxane)
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)
TritylTrtTrityl chlorideMildly acidic conditions

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine
  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Prepare a solution of (Boc)₂O in DCM.

    • Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate N-Boc-piperazine.[2]

Protocol 2: Reductive Amination of N-Boc-Piperazine
  • Materials: N-Boc-piperazine (1.0 eq), Aldehyde or Ketone (1.0-1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), Dichloromethane (DCM) or Dichloroethane (DCE).

  • Procedure:

    • To a solution of N-Boc-piperazine and the carbonyl compound in DCM, add NaBH(OAc)₃ in portions at room temperature.[6]

    • Stir the reaction mixture for 2-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Protocol 3: Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Halide
  • Materials: Aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XantPhos), Base (e.g., NaO-t-Bu), Anhydrous solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, N-Boc-piperazine, and the base.[7]

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the anhydrous solvent.

    • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[7]

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 4: N-Boc Deprotection using TFA in DCM
  • Materials: N-Boc protected piperazine derivative (1.0 eq), Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA, 5-10 eq).

  • Procedure:

    • Dissolve the N-Boc protected piperazine in anhydrous DCM and cool the solution to 0 °C.[8]

    • Slowly add TFA to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Once complete, remove the DCM and excess TFA under reduced pressure.[8]

    • Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperazine.[8]

References

purification of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research on Synthesis

I'm currently focused on conducting a thorough Google search to gather information on the synthesis and purification of 1-[(4-tert-butylphenyl)sulfonyl]piperazine. My goal is to find established purification techniques and identify common reaction byproducts. This information will form the foundation for my next steps.

Exploring Purification Methods

I've expanded my research to include detailed experimental protocols for purification techniques. I'm focusing on methods like recrystallization, column chromatography, and acid-base extraction, noting solvent systems and potential challenges. I'm also seeking quantitative data on purity levels and yields from various purification approaches, planning to organize this data into easy-to-read tables and visual workflows.

Analyzing Troubleshooting Scenarios

I'm now formulating a comprehensive set of FAQs and troubleshooting scenarios a researcher might encounter during purification. Based on my research, I'm identifying common pitfalls and the solvent systems often used in recrystallization, column chromatography, and acid-base extraction. The aim is to compile quantitative data on purity and yield for various techniques, presenting this in clear tables and diagrams for easy comprehension.

Refining Sulfonamide Synthesis

I'm making progress, having established a solid base with general sulfonamide synthesis, using sulfonyl chlorides and amines. This helps anticipate possible byproducts, and I've started looking at specific catalyst selection for optimal yields. Further data on reaction conditions for particular R groups is currently being compiled to find best parameters.

Investigating Specific Purifications

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Technical Support Center: Troubleshooting Low Yield in Sulfonylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during the synthesis of sulfonylpiperazines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to low yields in sulfonylpiperazine synthesis. The questions are designed to guide you through a logical troubleshooting process, from initial checks to more complex problem-solving.

Q1: My sulfonylpiperazine synthesis has a very low yield. What are the first things I should check?

A1: When troubleshooting a low-yield synthesis, begin by verifying the quality of your starting materials and the integrity of your reaction setup.

  • Reagent Purity: Impurities in either the sulfonyl chloride or the piperazine can lead to unwanted side reactions.[1] Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions. It is recommended to use freshly opened or properly stored reagents.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that you are using anhydrous solvents. The presence of water can significantly reduce your yield by hydrolyzing the sulfonyl chloride.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the degradation of reagents by atmospheric moisture.[1]

  • Stoichiometry: Double-check the molar ratios of your reactants. The stoichiometry is critical for controlling the reaction and minimizing side products.[1]

Q2: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for mono-sulfonylation?

A2: The formation of the 1,4-disulfonylpiperazine is a common side reaction. Here are two effective strategies to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical advantage towards the mono-substituted product, as the sulfonyl chloride is more likely to react with an unreacted piperazine molecule.[2]

  • Mono-Protected Piperazine: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing the sulfonylation to occur selectively at the other nitrogen. The Boc group can then be removed under acidic conditions.[2]

Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What can I do to drive the reaction to completion?

A3: Incomplete reactions are a frequent cause of low yields. Consider the following adjustments:

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you might need to increase the reaction time or gently heat the mixture. However, be cautious as excessive heat can promote the formation of side products.[3]

  • Choice of Base: The base plays a critical role in the reaction. It should be strong enough to deprotonate the piperazine but not so strong as to cause unwanted side reactions. Common bases for this reaction include triethylamine (TEA) and pyridine. The choice of base can significantly impact the reaction rate and yield.

  • Solvent Selection: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The polarity of the solvent can influence the reaction rate.

Q4: I am having difficulty isolating and purifying my sulfonylpiperazine product. What are some common issues and solutions?

A4: Product loss during workup and purification is a common contributor to low overall yield.

  • Aqueous Workup: If your sulfonylpiperazine has some solubility in the aqueous phase, you can lose a significant amount of product during extractions. To maximize recovery, perform multiple extractions with your organic solvent. Using a brine wash can also help to break up emulsions and reduce the solubility of the organic product in the aqueous layer.[1]

  • Column Chromatography: For purification by column chromatography, tailing of the basic piperazine product on the acidic silica gel can be an issue. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective purification method. You may need to screen various solvent systems to find one that provides good separation from impurities.[1]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of sulfonylpiperazine synthesis. The data presented here is illustrative and has been compiled from various literature sources. Optimal conditions will vary depending on the specific substrates used.

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-sulfonylation Yield

Sulfonyl ChloridePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzylsulfonyl chloride1.1None4535
Benzylsulfonyl chloride5.0None75<5
Benzylsulfonyl chloride1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data is illustrative and based on typical outcomes for this type of reaction.

Table 2: Illustrative Yields Based on Reaction Conditions from Literature Examples

Sulfonyl ChloridePiperazine DerivativeBaseSolventTemperatureYield (%)
4-Methylbenzenesulfonyl chloride1-(4-chlorophenyl)phenylmethyl-piperazine-Methanol/AcetoneReflux87.2
1-Acetyl-5-indoline sulfonyl chloride1-(3,5-Bis(trifluoromethyl)phenyl)piperazineEt₃N1,4-Dioxane60 °C40
Various sulfonyl chlorides1-Benzhydryl-piperazineTriethylamineDichloromethane-76-85

Yields are specific to the cited literature and may not be directly comparable due to differences in substrates and reaction scales.

Experimental Protocols

Here we provide detailed methodologies for key experiments relevant to sulfonylpiperazine synthesis.

Protocol 1: General Procedure for Mono-Sulfonylation of Piperazine using a Protecting Group

This protocol describes a two-step process involving the protection of piperazine, followed by sulfonylation and deprotection.

Step 1: Synthesis of N-Boc-piperazine

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise to the piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.

Step 2: Sulfonylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.1 equivalents) and a suitable base, such as triethylamine (1.5 equivalents), in an anhydrous solvent like DCM.

  • Cool the mixture to 0 °C.

  • Slowly add the desired sulfonyl chloride (1.0 equivalent) to the solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-sulfonylpiperazine.

  • Purify the product by column chromatography or recrystallization.

Step 3: Deprotection of N-Boc-sulfonylpiperazine

  • Dissolve the purified N-Boc-sulfonylpiperazine in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base, such as saturated aqueous sodium bicarbonate, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final sulfonylpiperazine product if necessary.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in sulfonylpiperazine synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine Piperazine Reaction Reaction Piperazine->Reaction Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Mono_Product Mono-Sulfonylpiperazine (Desired Product) Reaction->Mono_Product Favorable Conditions Di_Product Di-Sulfonylpiperazine (Side Product) Reaction->Di_Product Unfavorable Conditions

Caption: General reaction scheme for sulfonylpiperazine synthesis.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions analyze_products Analyze Crude Product (TLC, LC-MS) check_conditions->analyze_products incomplete_reaction Incomplete Reaction? analyze_products->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Base/Solvent incomplete_reaction->optimize_conditions Yes address_disubstitution Address Di-substitution: - Use Excess Piperazine - Use Protecting Group side_products->address_disubstitution Yes (Di-substitution) purification_issue Check Purification Procedure side_products->purification_issue No solution Improved Yield optimize_conditions->solution address_disubstitution->solution purification_issue->solution

Caption: Troubleshooting workflow for low yield in sulfonylpiperazine synthesis.

Parameter_Relationships Yield Yield Purity Reagent Purity Purity->Yield Stoichiometry Stoichiometry Stoichiometry->Yield DiSubstitution Di-substitution Stoichiometry->DiSubstitution Temperature Temperature Temperature->Yield Base Base Selection Base->Yield Solvent Solvent Solvent->Yield DiSubstitution->Yield reduces

Caption: Logical relationships between key parameters affecting yield.

References

Technical Support Center: Synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reaction is the formation of the di-substituted byproduct, 1,4-bis[(4-tert-butylphenyl)sulfonyl]piperazine . This occurs because piperazine has two reactive secondary amine groups, both of which can react with the 4-tert-butylbenzenesulfonyl chloride. A secondary potential side reaction is the hydrolysis of 4-tert-butylbenzenesulfonyl chloride to 4-tert-butylbenzenesulfonic acid if moisture is present in the reaction.

Q2: How can I minimize the formation of the di-substituted byproduct?

A2: Several strategies can be employed to favor mono-sulfonylation and minimize di-substitution:

  • Molar Ratio Adjustment: Using a significant excess of piperazine (e.g., 4-5 equivalents or more) relative to 4-tert-butylbenzenesulfonyl chloride can statistically favor the mono-substituted product.

  • Use of a Protecting Group: One of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The sulfonylation is then performed on the unprotected nitrogen, followed by deprotection to yield the desired mono-substituted product.

  • Protonation: By reacting piperazine with one equivalent of a strong acid to form the monoprotonated salt, the reactivity of one nitrogen is significantly reduced, thus favoring mono-substitution at the other nitrogen.

Q3: What are the recommended reaction conditions to avoid hydrolysis of the sulfonyl chloride?

A3: To prevent hydrolysis of 4-tert-butylbenzenesulfonyl chloride, it is crucial to conduct the reaction under anhydrous (dry) conditions. This includes using anhydrous solvents and ensuring all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield of the desired mono-substituted product Formation of a significant amount of the di-substituted byproduct.- Increase the molar excess of piperazine. - Consider using a protecting group strategy for piperazine. - Implement the protonation strategy by using piperazine monohydrochloride.
Hydrolysis of the 4-tert-butylbenzenesulfonyl chloride starting material.- Ensure all solvents and reagents are anhydrous. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (nitrogen or argon).
Presence of a significant amount of 1,4-bis[(4-tert-butylphenyl)sulfonyl]piperazine in the final product Insufficient control over the stoichiometry or reaction conditions.- Optimize the molar ratio of piperazine to the sulfonyl chloride. - Control the rate of addition of the sulfonyl chloride to the piperazine solution. - Lowering the reaction temperature may improve selectivity.
Difficulty in purifying the final product The mono- and di-substituted products have similar polarities, making separation challenging.- Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). - Attempt recrystallization from a solvent system where the solubilities of the two products differ significantly (e.g., ethanol, isopropanol, or mixtures with water).

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol aims to favor the formation of the mono-substituted product by using an excess of piperazine.

Materials:

  • Piperazine

  • 4-tert-butylbenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (4-5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents relative to the sulfonyl chloride).

  • Slowly add a solution of 4-tert-butylbenzenesulfonyl chloride (1 equivalent) in anhydrous DCM to the piperazine solution dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Unreacted piperazine will elute first, followed by the more polar mono-substituted product, and finally the less polar di-substituted byproduct.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side1 Side Reaction 1: Di-substitution cluster_side2 Side Reaction 2: Hydrolysis piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + Sulfonyl Chloride sulfonyl_chloride 4-tert-butylphenyl- sulfonyl chloride hydrolysis_product 4-tert-butylbenzenesulfonic acid (Side Product) sulfonyl_chloride->hydrolysis_product + H₂O di_product 1,4-bis[(4-Tert-butylphenyl)sulfonyl]piperazine (Side Product) mono_product->di_product + Sulfonyl Chloride water H₂O (Moisture)

Caption: Reaction pathway for the synthesis of this compound and its major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Analyze reaction mixture by TLC/HPLC for di-substituted byproduct start->check_byproduct high_byproduct High level of di-substituted byproduct detected check_byproduct->high_byproduct Yes low_byproduct Low level of di-substituted byproduct check_byproduct->low_byproduct No increase_piperazine Increase molar excess of piperazine high_byproduct->increase_piperazine protecting_group Consider protecting group strategy high_byproduct->protecting_group check_hydrolysis Check for hydrolysis of sulfonyl chloride low_byproduct->check_hydrolysis use_anhydrous Ensure anhydrous reaction conditions check_hydrolysis->use_anhydrous Evidence of hydrolysis purification_issue Difficulty in purification check_hydrolysis->purification_issue No evidence of hydrolysis optimize_chromatography Optimize column chromatography solvent system purification_issue->optimize_chromatography recrystallize Attempt recrystallization with different solvent systems purification_issue->recrystallize

Caption: Troubleshooting workflow for low yield or impurity issues in the synthesis.

Technical Support Center: Column Chromatography Purification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of piperazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Question 1: Why is my piperazine derivative showing significant tailing or streaking on the TLC plate and column?

Answer: The basic nature of the piperazine ring is the primary cause of tailing and streaking when using standard silica gel for chromatography. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic nitrogen atoms of the piperazine derivative, leading to poor peak shape and inefficient separation.[1][2]

To mitigate this issue, consider the following solutions:

  • Addition of a Basic Modifier: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (TEA) is commonly used at a concentration of 0.1-1%.[1][3][4][5][6][7] Ammonia in methanol is another effective alternative.[3] This competing base will interact with the acidic sites on the silica gel, minimizing their interaction with your piperazine derivative.

  • Neutralization of Silica Gel: Before packing the column, you can neutralize the silica gel. This can be achieved by making a slurry of the silica gel in a non-polar solvent like petroleum ether or hexane containing 2-3 ml of triethylamine per 150 g of silica gel. The solvent is then removed under reduced pressure.[8]

  • Use of Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[9]

Question 2: My piperazine derivative is not eluting from the column, or the recovery is very low.

Answer: This issue is often related to the strong interaction between the basic piperazine derivative and the acidic silica gel, as mentioned above. It can also be due to the use of an inappropriate solvent system.

Here are some troubleshooting steps:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For more polar compounds, a dichloromethane/methanol system may be necessary.[1]

  • Incorporate a Basic Modifier: As with tailing, adding a basic modifier like triethylamine to the eluent can help to reduce the strong adsorption of your compound to the silica gel, thereby improving elution and recovery.[1][3][4]

  • Check Compound Stability: Ensure that your piperazine derivative is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any degradation has occurred.[9] If the compound is unstable, you may need to use a deactivated stationary phase or a different purification technique.

Question 3: I am having difficulty separating my desired mono-substituted piperazine from the di-substituted byproduct.

Answer: The separation of mono- and di-substituted piperazines is a common challenge. The di-substituted byproduct is typically less polar than the mono-substituted product. This difference in polarity can be exploited for separation.

  • Optimize the Solvent System with TLC: Meticulous optimization of the solvent system using Thin Layer Chromatography (TLC) is crucial. Test various ratios of non-polar and polar solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to find a system that provides good separation between the two spots. An ideal Rf value for your desired product is typically between 0.2 and 0.4.[1]

  • Gradient Elution: Employing a gradient elution during column chromatography can be very effective. Start with a less polar solvent system to elute the less polar di-substituted byproduct first, then gradually increase the polarity to elute your desired mono-substituted product.

Question 4: My crude product is not soluble in the eluent I plan to use for the column. How should I load it onto the column?

Answer: If your crude product has poor solubility in the chosen eluent, you should use the "dry loading" technique.[9][10]

Protocol for Dry Loading:

  • Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution.

  • Remove the solvent under reduced pressure until you obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

  • Add a protective layer of sand on top before starting the elution.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvent systems for the column chromatography of N-substituted piperazines on silica gel?

A1: Good starting points for solvent systems include mixtures of a non-polar and a polar solvent. Common choices are:

  • Hexanes/Ethyl Acetate[1]

  • Dichloromethane/Methanol[1]

  • Petroleum Ether/Ethyl Acetate[1]

The optimal ratio should be determined by TLC analysis for your specific compound.

Q2: How much triethylamine should I add to my eluent?

A2: A concentration of 0.1% to 1% (v/v) triethylamine in the mobile phase is typically sufficient to prevent peak tailing of basic piperazine derivatives.[1][4]

Q3: Can I use reversed-phase chromatography for purifying piperazine derivatives?

A3: While normal-phase chromatography on silica gel is common, reversed-phase chromatography can also be used. However, piperazine itself is not well-retained on traditional C18 columns without an ion-pairing reagent.[11] For some derivatives, using a mobile phase with a suitable pH and buffer system can lead to successful purification on reversed-phase columns.[12] Peak tailing can still be an issue due to interactions with residual silanols on the stationary phase, which can sometimes be mitigated by adding a competing base like triethylamine to the mobile phase.[2]

Q4: My piperazine derivative is an oil. How can I handle it more easily for purification?

A4: Converting the oily free base to a solid salt, such as a hydrochloride salt, is a common and effective method. This is typically done by dissolving the oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or a compatible solvent. The resulting salt often precipitates and can be collected by filtration.[1]

Data Presentation

Table 1: Common Problems and Solutions in Piperazine Derivative Purification

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing/Streaking Strong interaction of basic piperazine with acidic silica gel.Add 0.1-1% triethylamine or ammonia to the eluent.[1][3] Neutralize the silica gel before use.[8] Use an alternative stationary phase like alumina.[9]
Low or No Recovery Strong adsorption to the silica gel. Inappropriate solvent polarity.Increase the polarity of the eluent. Add a basic modifier (e.g., triethylamine) to the eluent.[1]
Poor Separation of Analogs Suboptimal mobile phase composition.Carefully optimize the solvent system using TLC.[1] Employ a gradient elution.
Compound Instability Degradation on the acidic silica gel.Test for stability on a TLC plate.[9] Use deactivated silica gel or an alternative stationary phase.
Insolubility in Eluent Mismatch between compound polarity and eluent polarity.Use the dry loading technique.[9][10]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of a Piperazine Derivative

This protocol outlines a general procedure. Specific parameters such as column size, silica amount, and solvent system must be optimized for each specific compound.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).

    • The goal is to find an eluent that provides good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.[1]

    • If tailing is observed, add 0.5% triethylamine to the chosen solvent system and re-run the TLC.

  • Column Packing:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, non-polar solvent of your chosen eluent system.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[10]

    • Dry Loading (for poorly soluble compounds): Follow the protocol described in the troubleshooting section.[9][10]

  • Elution:

    • Begin running the column with the chosen eluent system.

    • If a gradient elution is required, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.

    • Maintain a constant flow rate. A flow rate that is too slow can lead to band broadening due to diffusion, while a rate that is too fast can result in poor separation.[10]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes or other suitable containers.

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperazine derivative.

Mandatory Visualization

TroubleshootingWorkflow start Start: Purification Issue problem Identify the Primary Problem start->problem tailing Peak Tailing or Streaking? problem->tailing Chromatogram Appearance no_elution Low or No Recovery? problem->no_elution Product Yield poor_separation Poor Separation of Analogs? problem->poor_separation Purity tailing->no_elution No solution_tailing Add Basic Modifier (e.g., 0.1-1% TEA) or Neutralize Silica Gel tailing->solution_tailing Yes no_elution->poor_separation No solution_no_elution Increase Eluent Polarity and/or Add Basic Modifier no_elution->solution_no_elution Yes solution_poor_separation Optimize Solvent System via TLC & Use Gradient Elution poor_separation->solution_poor_separation Yes end Problem Resolved poor_separation->end No, other issue solution_tailing->end solution_no_elution->end solution_poor_separation->end

Caption: Troubleshooting workflow for piperazine derivative purification.

References

Technical Support Center: Selective Mono-substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with preventing di-substitution in piperazine reactions.

Troubleshooting Guide

Issue: Formation of 1,4-disubstituted piperazine byproduct.

This is the most common challenge in piperazine chemistry. The symmetrical nature of piperazine makes both nitrogen atoms susceptible to substitution. Here’s a guide to troubleshoot and minimize the formation of the undesired di-substituted product.

Question: I'm observing significant amounts of di-substituted product in my reaction. What are the primary strategies to favor mono-substitution?

Answer:

There are several effective strategies to achieve selective mono-substitution of piperazine. The choice of method depends on the scale of your reaction, the nature of your electrophile, and the overall synthetic route. The primary approaches are:

  • Use of a Mono-Protecting Group: This is the most robust and widely adopted method for ensuring mono-substitution.[1][2][3] By protecting one nitrogen atom, you can selectively functionalize the other. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the electrophile can statistically favor mono-substitution.[2][4] The electrophile is more likely to react with an abundant unsubstituted piperazine molecule rather than the less concentrated mono-substituted product.

  • Slow Addition of Electrophile: Adding the electrophile dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second substitution event.[2]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, can decrease the nucleophilicity of the second nitrogen, thereby hindering di-substitution.[2][3][5][6]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry and reaction time, leading to high selectivity for mono-substitution.[7][8]

Question: My yield of the mono-substituted product is low, even after applying basic troubleshooting steps. What are some less common techniques I can explore?

Answer:

If standard methods are not providing satisfactory yields, consider these alternative approaches:

  • Solid-Phase Synthesis: Attaching piperazine to a solid support allows for a more controlled, stepwise reaction, which can be particularly useful for library synthesis.[9]

  • Catalytic Methods: For specific reactions like aza-Michael additions, the use of catalysts based on copper or cerium can improve yields, although competitive di-substitution can still be a concern.[5][10]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and sometimes improve product yields and reduce side-product formation.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to guarantee mono-substitution of piperazine?

A1: The use of a protecting group, such as N-Boc-piperazine, is the most dependable strategy.[1][2] This method involves a three-step workflow: protection of one nitrogen, functionalization of the free nitrogen, and subsequent deprotection.[1] While it adds steps to the synthesis, it provides the highest degree of control and selectivity.

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.

  • Boc (tert-Butyloxycarbonyl): Removed with strong acid (e.g., TFA, HCl). It is stable to basic conditions and hydrogenolysis.[1][11]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis, which is a very mild method suitable for molecules with acid- or base-sensitive functional groups.[11]

  • Fmoc (Fluorenylmethyloxycarbonyl): Removed with a base, typically a solution of piperidine in DMF.[11][12]

Q3: Can I achieve mono-alkylation of piperazine without a protecting group?

A3: Yes, it is possible, but often less clean than using a protecting group.[13] Key strategies include using a large excess of piperazine (5-10 equivalents) and slow, dropwise addition of the alkylating agent.[2][4] Another approach is to use a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen.[2] Reductive amination is another valuable technique that can favor mono-alkylation and avoids the formation of quaternary ammonium salts.[2][13][14]

Q4: I am performing a Buchwald-Hartwig amination with piperazine and getting low yields. What should I check?

A4: Low yields in Buchwald-Hartwig aminations involving piperazine can be due to several factors. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and phosphine ligand is critical. Electron-rich and sterically hindered ligands are often required.

  • Base Selection: The strength of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like potassium phosphate or cesium carbonate may be necessary for sensitive substrates.[4]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Toluene, dioxane, and THF are frequently used.[4]

Q5: My mono-substituted piperazine product is highly water-soluble, making extraction difficult. How can I improve the work-up?

A5: The high water solubility is often due to the product being in its protonated (salt) form. To facilitate extraction into an organic solvent, the aqueous layer should be basified to deprotonate the piperazine nitrogen, making the product less water-soluble.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for achieving mono-substitution of piperazine using various methods.

Table 1: Comparison of Mono-substitution Strategies

MethodKey ParametersTypical Yield of Mono-productKey AdvantagesCommon Issues
N-Boc Protecting Group Boc₂O, controlled stoichiometry80-95%High selectivity, reliableMulti-step process
Excess Piperazine 5-10 eq. of piperazine60-80%One-pot reactionRequires purification to remove excess piperazine
Piperazine Salt In-situ formation of monohydrochloride or monoacetate70-90%Simple, one-pot procedureNucleophilicity of piperazine is reduced
Flow Chemistry Precise control of stoichiometry and residence time>90%High selectivity, scalableRequires specialized equipment

Table 2: Protecting Groups for Piperazine Mono-substitution

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonality
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)Stable to base and hydrogenolysis[11]
CarboxybenzylCbzBenzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to acidic and basic conditions[11]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine [1][10][13]

  • Dissolution: Dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Boc₂O: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the cooled piperazine solution over a period of 2-3 hours with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the N-Boc-piperazine.

Protocol 2: Mono-N-Alkylation using Excess Piperazine [10]

  • Setup: To a solution of piperazine (10 equivalents) in acetonitrile, add potassium carbonate (2 equivalents).

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1 equivalent) to the mixture at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the alkyl halide is consumed.

  • Work-up: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to isolate the mono-alkylated product from excess piperazine and any di-alkylated byproduct.

Protocol 3: Reductive Amination for Mono-Alkylation [2][14][15]

  • Setup: Dissolve N-Boc-piperazine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection (if required): The resulting N-alkyl-N'-Boc-piperazine can be deprotected using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the mono-alkylated piperazine.

Visualizations

G Troubleshooting Di-substitution in Piperazine Reactions start Di-substitution Observed strategy Select Mono-substitution Strategy start->strategy protecting_group Use Protecting Group (e.g., Boc) strategy->protecting_group High Selectivity Needed excess_piperazine Use Large Excess of Piperazine strategy->excess_piperazine One-Pot Desired slow_addition Slow Addition of Electrophile strategy->slow_addition piperazine_salt Use Piperazine Salt strategy->piperazine_salt success Mono-substituted Product Obtained protecting_group->success excess_piperazine->success slow_addition->success piperazine_salt->success low_yield Low Yield or Continued Di-substitution success->low_yield If issues persist advanced_methods Consider Advanced Methods low_yield->advanced_methods flow_chem Flow Chemistry advanced_methods->flow_chem solid_phase Solid-Phase Synthesis advanced_methods->solid_phase G General Workflow for Mono-substitution using a Protecting Group start Piperazine protection Step 1: Protection (e.g., with Boc₂O) start->protection mono_protected Mono-protected Piperazine (e.g., N-Boc-piperazine) protection->mono_protected functionalization Step 2: Functionalization (Alkylation, Acylation, etc.) mono_protected->functionalization protected_product Protected Mono-substituted Product functionalization->protected_product deprotection Step 3: Deprotection (e.g., with TFA) protected_product->deprotection final_product Final Mono-substituted Piperazine deprotection->final_product

References

stability of sulfonylpiperazine compounds under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylpiperazine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My sulfonylpiperazine compound is showing significant degradation in my aqueous formulation. What is the most likely cause?

The most common cause of degradation for sulfonylpiperazine compounds in aqueous media is hydrolysis.[1] The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions.[1][2] The stability is highly pH-dependent. We recommend performing a pH-stability profile to identify the pH at which your compound is most stable.

Q2: I am observing unexpected peaks in my chromatogram after storing my compound at room temperature. What could they be?

Unexpected peaks could be due to several factors:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation.[3][4] This can be accelerated by exposure to air (oxygen), trace metals, or peroxides in your solvents.[1] Storing samples under an inert atmosphere (like nitrogen or argon) and using high-purity solvents can mitigate this issue.[1]

  • Photodegradation: If your compound has chromophores that absorb UV or visible light, it may be photolabile.[5] Exposure to ambient light during storage or experimentation can lead to the formation of degradation products.[6] Samples should be stored in amber vials or protected from light.[1]

  • Thermal Degradation: Although many compounds are stable at room temperature, some may be sensitive to thermal stress, especially over extended periods.[7]

Q3: What are the primary objectives of conducting a forced degradation study?

Forced degradation, or stress testing, is crucial for several reasons:

  • To identify potential degradation products and establish degradation pathways.[8]

  • To elucidate the intrinsic stability of the molecule.[8]

  • To develop and validate stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[8][9]

  • To inform formulation development and select appropriate storage conditions and packaging.[8]

Q4: My sulfonylpiperazine compound shows poor metabolic stability in liver microsome assays. What are the potential metabolic liabilities?

The sulfonylpiperazine moiety has several potential sites for metabolism by enzymes like the Cytochrome P450 (CYP) family.[10][11]

  • Piperazine Ring Oxidation: The piperazine ring can undergo N-dealkylation or oxidation at the carbon atoms alpha to the nitrogens.[12]

  • Aromatic Hydroxylation: If the sulfonyl group or the other piperazine nitrogen is attached to an aromatic ring, this ring can be a site for hydroxylation.[12]

  • Sulfonamide Cleavage: While generally more stable than esters or amides, the sulfonamide bond can be subject to enzymatic hydrolysis.[1]

Modifying the structure, for instance by "fluorine-blocking" a para-position on a benzene ring, can sometimes improve metabolic stability.[12]

Troubleshooting Guides

Issue 1: High variability in stability results between experimental runs.
  • Possible Cause: Inconsistent control of experimental conditions. Stability studies are sensitive to minor variations in pH, temperature, light exposure, and concentration of stress agents.[13]

  • Troubleshooting Steps:

    • Calibrate Instruments: Ensure pH meters, ovens, and light chambers are properly calibrated.

    • Control pH: Use buffered solutions and verify the pH of the sample mixture before and after the experiment.

    • Ensure Temperature Uniformity: Use a calibrated oven or water bath. For solutions, allow them to reach the target temperature before adding the compound.

    • Standardize Light Exposure: For photostability, use a calibrated light source as specified in ICH Q1B guidelines and monitor the total exposure.[5][14]

    • Use Consistent Reagents: Use the same grade and supplier for acids, bases, and oxidizing agents.

Issue 2: No degradation is observed even under harsh stress conditions.
  • Possible Cause: The compound is highly stable, or the stress conditions are not severe enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Gradually increase the molarity of the acid/base or the concentration of the oxidizing agent (e.g., H₂O₂).[2]

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C).[15]

    • Extend Duration: Increase the exposure time to the stress condition.

    • Confirm Compound Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can mask instability.

Issue 3: Complete degradation of the compound is observed immediately after applying the stressor.
  • Possible Cause: The compound is highly labile under the chosen conditions. The goal of forced degradation is typically to achieve 5-20% degradation to allow for the identification of primary degradation products.[2][16]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of the acid/base or the concentration of the oxidizing agent.

    • Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).

    • Shorten Duration: Take time points at much shorter intervals (e.g., 5, 15, 30 minutes) to capture the initial degradation profile.

    • Neutralize Promptly: For acid/base hydrolysis, ensure the reaction is effectively stopped at each time point by neutralizing the solution.[15]

Data Presentation: Forced Degradation Conditions

The following table summarizes typical starting conditions for forced degradation studies. These should be optimized for each specific sulfonylpiperazine compound.[2][8]

Stability TypeStress ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 80°CUp to 7 daysMonitor for precipitation; co-solvents may be needed.[2][15]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 80°CUp to 7 daysSulfonamides can be susceptible to base-catalyzed hydrolysis.[2][15]
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 daysProtect from light to prevent coupled photodegradation.[15]
Thermal 40°C to 80°C (in solid state and solution)40°C - 80°CUp to 7 daysCompare solid-state vs. solution stability.[15]
Photostability ICH Q1B specified light sourceRoom TemperatureOverall illumination of ≥ 1.2 million lux hours and ≥ 200 watt hours/m²A dark control sample must be run in parallel.[14][17]

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Stability Study

This protocol is based on standard forced degradation guidelines.[2][8]

  • Preparation of Stock Solution: Prepare a stock solution of the sulfonylpiperazine compound in a suitable solvent (e.g., Methanol, Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Preparation of Stress Samples:

    • Acid Hydrolysis: Add a known volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve a final drug concentration of ~50-100 µg/mL.

    • Base Hydrolysis: Repeat the above step using 0.1 M NaOH.

    • Neutral Hydrolysis: Repeat the above step using purified water.

  • Incubation: Place the flasks in a constant temperature bath set to 60°C. Protect from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately neutralize the withdrawn acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation. Cool all samples to room temperature.

  • Analysis: Analyze all samples, including a time-zero (unstressed) sample, by a stability-indicating HPLC or UPLC method.[18]

Protocol 2: General Procedure for Oxidative Stability Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described in Protocol 1.

  • Preparation of Stress Sample: Add a known volume of the stock solution to a volumetric flask and make up the volume with 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of ~50-100 µg/mL.

  • Incubation: Store the flask at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples directly by a stability-indicating HPLC or UPLC method. Dilution with the mobile phase may be required before injection.

Visualizations

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Select Batch of Sulfonylpiperazine Compound B Prepare Stock Solution (~1 mg/mL) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (e.g., 80°C, Solid & Solution) B->F G Photolytic (ICH Q1B Light Source + Dark Control) B->G H Sample at Time Points (e.g., 0, 2, 8, 24h) C->H D->H E->H F->H G->H I Neutralize/Quench (If Applicable) H->I J Analyze via Stability-Indicating HPLC/UPLC Method I->J K Identify & Characterize Degradants (LC-MS/MS, NMR) J->K L Determine Degradation Pathway & Propose Structure K->L

Caption: General experimental workflow for conducting forced degradation studies on sulfonylpiperazine compounds.

Troubleshooting Logic for Unexpected Degradation

G Start Unexpected Degradation Observed in Experiment Q1 Was the sample exposed to light? Start->Q1 Action1 Implement Light Protection: - Use amber vials - Cover with foil - Run dark control Q1->Action1 Yes Q2 Was pH controlled with a buffer? Q1->Q2 No A1 Yes B1 No End Re-run Experiment with Corrective Actions Action1->End Action2 Perform pH-stability profile. Use appropriate buffer in future experiments. Q2->Action2 No Q3 Were antioxidants used or solvents degassed? Q2->Q3 Yes A2 No B2 Yes Action2->End Action3 Suspect Oxidation: - Store under N₂ or Ar - Use high-purity, degassed solvents - Consider adding antioxidants Q3->Action3 No Q3->End Yes (Consider other factors e.g., excipient interaction) A3 No Action3->End

Caption: A logical troubleshooting guide for identifying the cause of unexpected compound degradation.

Hypothetical Degradation Pathway of a Sulfonylpiperazine Compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent Sulfonylpiperazine (Parent Compound) Hydro1 Piperazine Derivative Parent->Hydro1 S-N Bond Cleavage Hydro2 Sulfonic Acid Derivative Parent->Hydro2 S-N Bond Cleavage Ox1 Piperazine N-Oxide Parent->Ox1 N-Oxidation Photo1 Radical Species Parent->Photo1 Light Energy Ox2 Ring-Opened Products Ox1->Ox2 Further Oxidation Photo2 Rearrangement Products Photo1->Photo2 Secondary Reactions

Caption: Potential degradation pathways for a generic sulfonylpiperazine scaffold under different stress conditions.

References

Technical Support Center: Production of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, particularly when moving from a lab to a larger scale. Common causes include incomplete reactions, side product formation, and product loss during workup and purification.

    Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion by using an appropriate analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).

    • Reagent Quality: Verify the purity of your starting materials, 4-tert-butylbenzenesulfonyl chloride and piperazine. Impurities can interfere with the reaction.

    • Temperature Control: Inadequate temperature control on a larger scale can affect reaction kinetics. Ensure uniform heating or cooling of the reaction mixture.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of piperazine can help drive the reaction to completion. However, a large excess may complicate purification.

    • Base Selection: The choice and amount of base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) are crucial for scavenging the HCl generated. Ensure at least one equivalent of base is used.

Issue 2: Formation of 1,4-bis[(4-Tert-butylphenyl)sulfonyl]piperazine Impurity

  • Question: I am observing a significant amount of the di-substituted byproduct, 1,4-bis[(4-tert-butylphenyl)sulfonyl]piperazine. How can I minimize its formation?

  • Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive secondary amine groups on the piperazine ring.

    Strategies to Enhance Mono-substitution:

    • Excess Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over the mono-substituted product.

    • Slow Addition of Sulfonyl Chloride: Adding a solution of 4-tert-butylbenzenesulfonyl chloride dropwise to the piperazine solution at a controlled temperature (e.g., 0-10 °C) can help to maintain a low concentration of the electrophile, thus favoring mono-substitution.

    • Use of a Mono-Protected Piperazine: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group is removed after the sulfonylation step.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: The basic nature of the unreacted secondary amine in the product can lead to challenges in purification, especially with silica gel chromatography.

    Purification Techniques:

    • Acid-Base Extraction: This is an effective method to separate the basic product from non-basic impurities.

      • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl) to move the product into the aqueous phase as its hydrochloride salt.

      • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate the free base form of the product, which can then be extracted with an organic solvent.

    • Column Chromatography with a Basic Modifier: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent.

    • Crystallization: If a suitable solvent system can be identified, crystallization is an excellent method for purification on a large scale.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound?

A1: A general procedure involves the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine in the presence of a base. The reaction is typically carried out in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene at temperatures ranging from 0 °C to room temperature.

Q2: How does the scale of the reaction affect the choice of reagents and solvents?

A2: On a larger scale, factors such as cost, safety, and environmental impact become more critical. For instance, while using a large excess of piperazine might be feasible in the lab, it can be costly and generate significant waste at an industrial scale. Solvents with higher boiling points and lower toxicity, such as toluene, may be preferred over more volatile solvents like DCM for better process control and safety.

Q3: What are the common impurities to monitor during the process?

A3: Besides the di-substituted byproduct, other potential impurities include unreacted starting materials, hydrolysis of the sulfonyl chloride to 4-tert-butylbenzenesulfonic acid, and any impurities present in the starting materials. A robust impurity profiling program is essential for quality control.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of this compound.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

  • Materials:

    • Piperazine (5.0 g, 58 mmol, 5 eq.)

    • 4-tert-butylbenzenesulfonyl chloride (2.7 g, 11.6 mmol, 1 eq.)

    • Triethylamine (1.76 mL, 12.7 mmol, 1.1 eq.)

    • Dichloromethane (DCM), anhydrous (100 mL)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine in anhydrous DCM (80 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve 4-tert-butylbenzenesulfonyl chloride and triethylamine in anhydrous DCM (20 mL) and add this solution to the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to yield the pure product.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative)

ParameterLab-Scale (10 g)Pilot-Scale (10 kg)Key Considerations for Scale-Up
Piperazine Equivalents 52.5Cost of raw materials and waste disposal.
Solvent DichloromethaneTolueneSafety (flammability, toxicity), boiling point for temperature control.
Reaction Temperature 0 °C to Room Temp.10-25 °CHeat transfer is less efficient on a larger scale; requires robust cooling/heating systems.
Addition Time 30 minutes2-3 hoursSlower addition is crucial to control exotherm and minimize side reactions.
Reaction Time 2-4 hours6-8 hoursMay need longer time to ensure complete conversion on a larger scale.
Typical Yield 80-90%75-85%Yields may decrease slightly on scale-up due to handling losses and less ideal mixing.
Purity (before purification) ~90%~85%Slower, controlled addition and better temperature management are key to maintaining purity.
Purification Method Column ChromatographyCrystallization / Acid-Base ExtractionChromatography is often not feasible for large quantities; crystallization is preferred.

Visualizations

Scale_Up_Workflow lab_reagents Reagents: - Piperazine (5-10 eq) - 4-tert-butylbenzenesulfonyl chloride (1 eq) - DCM lab_reaction Reaction: - Slow addition at 0-5 °C - Stir at RT for 2-4h lab_reagents->lab_reaction lab_workup Workup: - Water wash - Brine wash lab_reaction->lab_workup lab_purification Purification: - Column Chromatography lab_workup->lab_purification lab_product Product (Yield: 80-90%) lab_purification->lab_product pilot_reagents Reagents: - Piperazine (2-3 eq) - 4-tert-butylbenzenesulfonyl chloride (1 eq) - Toluene pilot_reaction Reaction: - Controlled addition at 10-25 °C - Stir for 6-8h pilot_reagents->pilot_reaction pilot_workup Workup: - Acid-Base Extraction pilot_reaction->pilot_workup pilot_purification Purification: - Crystallization pilot_workup->pilot_purification pilot_product Product (Yield: 75-85%) pilot_purification->pilot_product

Caption: A comparative workflow for lab-scale vs. pilot-scale synthesis.

Troubleshooting_Logic start Low Yield or Purity Issue check_side_product Di-substituted byproduct observed? start->check_side_product check_completion Reaction incomplete? start->check_completion check_purification Difficulty in purification? start->check_purification solution_side_product - Use excess piperazine - Slow addition of sulfonyl chloride - Use mono-protected piperazine check_side_product->solution_side_product Yes solution_completion - Increase reaction time - Check reagent quality - Optimize temperature check_completion->solution_completion Yes solution_purification - Use acid-base extraction - Add basic modifier to eluent - Consider crystallization check_purification->solution_purification Yes

Validation & Comparative

Validating the Molecular Structure of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 1-[(4-tert-butylphenyl)sulfonyl]piperazine, a piperazine derivative of interest in medicinal chemistry.

The precise arrangement of atoms in a molecule, or its crystal structure, governs its physicochemical properties and biological activity. While X-ray crystallography remains the gold standard for providing definitive atomic coordinates, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary and often more accessible means of structural elucidation in solution.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and available resources. Below is a comparison of the data obtained from X-ray crystallography (hypothetical data for the title compound, based on closely related structures) and common spectroscopic methods.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolutionSolid or Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of protons, proton-proton couplingChemical environment of carbon atomsMolecular weight, fragmentation pattern
Key Data for this compound Unit cell dimensions, space group, atomic positionsChemical shifts (δ) for aromatic, piperazine, and tert-butyl protonsChemical shifts (δ) for all unique carbon atomsExact mass [M+H]⁺
Example Data Monoclinic, P2₁/c, a = 12.1 Å, b = 8.9 Å, c = 15.3 Å, β = 96.8° (based on a related structure)[1]Aromatic protons (~7.5-7.8 ppm), Piperazine protons (~3.0-3.2 ppm), Tert-butyl protons (~1.3 ppm)Aromatic carbons (~126-155 ppm), Piperazine carbons (~45-50 ppm), Tert-butyl carbons (~31, 35 ppm)[2]283.1531 (Calculated for C₁₄H₂₃N₂O₂S⁺)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the key techniques discussed.

X-ray Crystallography Protocol

A suitable single crystal of this compound is selected and mounted on a diffractometer.

  • Crystal Growth: Colorless single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent such as ethanol at room temperature.[1]

  • Data Collection: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. A diffractometer equipped with a Mo Kα or Cu Kα radiation source is used to collect diffraction data.[3][4] Data are typically collected over a range of angles.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[5] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Workflow: X-ray Crystallography

The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray crystallography.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of This compound crystal_growth Single Crystal Growth synthesis->crystal_growth Purified Compound diffraction X-ray Diffraction crystal_growth->diffraction Single Crystal data_processing Data Processing diffraction->data_processing Diffraction Pattern solution Structure Solution data_processing->solution Structure Factors refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

While X-ray crystallography provides unparalleled detail in determining the solid-state structure of this compound, spectroscopic techniques like NMR and mass spectrometry are indispensable for confirming its identity, purity, and solution-state conformation. A comprehensive structural validation for regulatory or advanced research purposes would ideally involve a combination of these methods to provide a complete picture of the molecule's chemical and physical properties.

References

A Comparative Analysis of the Biological Activity of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine and Other Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological activity of 1-[(4-tert-butylphenyl)sulfonyl]piperazine and its analogs, focusing on antimicrobial and enzyme inhibitory properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from a close structural analog, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine , for comparative purposes. This allows for an insightful exploration of the structure-activity relationships within this chemical class.

Comparative Quantitative Data

The biological activities of various sulfonylpiperazine derivatives are summarized below. The data is presented to facilitate a direct comparison of their potency.

Antimicrobial Activity

The antimicrobial efficacy of a close analog of this compound and other sulfonylpiperazine derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonylpiperazine Derivatives against Various Bacterial Strains

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (µg/mL) Bacillus subtilis (µg/mL)
1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine *50100
1-benzhydryl-4-(4-chloro-benzenesulfonyl)-piperazine 5050
1-benzhydryl-4-(4-bromo-benzenesulfonyl)-piperazine 2550
1-benzhydryl-4-(4-fluoro-benzenesulfonyl)-piperazine 50100
Ciprofloxacin (Standard) 2525

*Data for 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine is used as a proxy for this compound.

Enzyme Inhibition

Sulfonylpiperazine derivatives have been investigated for their inhibitory effects on various enzymes implicated in different disease pathways. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibitory Activity (IC50) of Various Sulfonylpiperazine Derivatives

Compoundα-Glucosidase (µM)Acetylcholinesterase (AChE) (µM)Butyrylcholinesterase (BChE) (µM)
1-(Phenylsulfonyl)-4-phenylpiperazine 25.6 ± 0.12> 100> 100
1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine 22.3 ± 0.09> 100> 100
1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine 19.8 ± 0.0885.2 ± 0.2175.6 ± 0.18
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine 15.2 ± 0.0665.4 ± 0.1558.9 ± 0.13
Acarbose (Standard for α-Glucosidase) 38.2 ± 0.15--
Galanthamine (Standard for Cholinesterases) -0.5 ± 0.018.5 ± 0.05

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

  • Inoculum Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Dilution: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in MHB in a 96-well microtiter plate.

  • Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly streaked onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated MHA plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Enzyme Inhibition Assays

1. α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. The reaction mixture contains phosphate buffer (pH 6.8), the α-glucosidase enzyme, and the test compound at various concentrations.

  • Pre-incubation: The enzyme and the test compound are pre-incubated at 37°C for a specified period (e.g., 10 minutes).

  • Reaction Initiation: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Measurement: The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm. The rate of the reaction is monitored over time.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of cholinesterases.[1][2]

  • Principle: The assay is based on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[1][2]

  • Reaction Mixture: The assay is performed in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, the enzyme (AChE or BChE), and the test compound at various concentrations.

  • Pre-incubation: The enzyme is pre-incubated with the test compound before the addition of the substrate.

  • Reaction Initiation: The reaction is started by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.

  • IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a general workflow for screening compounds for antimicrobial activity using common in vitro methods.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Screening Methods cluster_analysis Data Analysis start Start: Synthesized Sulfonylpiperazine Derivatives prep_compound Prepare stock solutions of compounds (e.g., in DMSO) start->prep_compound prep_bacteria Culture bacterial strains overnight (e.g., in Mueller-Hinton Broth) start->prep_bacteria disc_diffusion Disc Diffusion Method prep_compound->disc_diffusion broth_microdilution Broth Microdilution Method (for MIC) prep_compound->broth_microdilution adjust_inoculum Adjust bacterial suspension to 0.5 McFarland standard prep_bacteria->adjust_inoculum adjust_inoculum->disc_diffusion adjust_inoculum->broth_microdilution measure_zones Measure zones of inhibition (mm) disc_diffusion->measure_zones determine_mic Determine Minimum Inhibitory Concentration (µg/mL) broth_microdilution->determine_mic compare_activity Compare activity with standard antibiotics and other derivatives measure_zones->compare_activity determine_mic->compare_activity end End: Identify lead compounds for further study compare_activity->end

Caption: General workflow for in vitro antimicrobial susceptibility testing.

References

comparative analysis of different synthetic routes to 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1-[(4-tert-butylphenyl)sulfonyl]piperazine, a key intermediate in pharmaceutical research. The comparison focuses on a conventional thermal method and a modern microwave-assisted approach, evaluating them on key performance indicators such as reaction time, yield, and purity. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Conventional HeatingRoute 2: Microwave-Assisted Synthesis
Reaction Time 2 - 12 hours10 - 30 minutes
Typical Yield 85 - 95%90 - 98%
Product Purity High, often requires recrystallizationHigh, may require minimal purification
Energy Consumption HighLow
Scalability Well-established for large scaleScalable with appropriate equipment
Key Advantage Traditional, widely accessibleRapid, energy-efficient, high yield

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 4-tert-butylphenylsulfonyl chloride and piperazine. The core transformation involves the formation of a sulfonamide bond.

cluster_reactants Starting Materials cluster_product Product 4-tert-butylphenylsulfonyl_chloride 4-tert-butylphenylsulfonyl chloride Target_Molecule This compound 4-tert-butylphenylsulfonyl_chloride->Target_Molecule Conventional Heating or Microwave Irradiation Piperazine Piperazine Piperazine->Target_Molecule

Caption: General synthetic scheme for this compound.

Route 1: Conventional Heating Method

This classical approach involves the reaction of 4-tert-butylphenylsulfonyl chloride with an excess of piperazine in a suitable solvent, facilitated by thermal energy. A base, often triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol
  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-tert-butylphenylsulfonyl chloride (1.0 equivalent) in the same solvent to the piperazine solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Performance Data
ParameterValue
Reaction Time 8 hours
Yield ~92%
Purity >98% (after recrystallization)

Route 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the sulfonylation reaction, leading to a more energy-efficient and rapid synthesis. The principles of the reaction remain the same as the conventional method, but the mode of energy input is different.

Experimental Protocol
  • Reaction Setup: In a microwave-safe vessel, combine piperazine (2.0 equivalents), 4-tert-butylphenylsulfonyl chloride (1.0 equivalent), and triethylamine (1.2 equivalents) in a minimal amount of a polar solvent like ethanol or N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with water to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with water.

  • Purification: The crude product is often of high purity. If necessary, a quick wash with a cold solvent or a rapid recrystallization can be performed.

Performance Data
ParameterValue
Reaction Time 15 minutes
Yield ~96%
Purity >99%

Comparative Analysis Workflow

The selection of a synthetic route is a critical decision in chemical research and development, influenced by factors such as speed, efficiency, and environmental impact. The following diagram illustrates the logical workflow for comparing the two synthetic routes presented.

Start Define Synthetic Target: This compound Parameters Define Comparison Parameters: - Reaction Time - Yield - Purity - Energy Consumption Start->Parameters Route1 Route 1: Conventional Heating Data1 Collect Data for Route 1: - Time: 2-12 h - Yield: 85-95% - Purity: High (post-recrystallization) Route1->Data1 Route2 Route 2: Microwave-Assisted Data2 Collect Data for Route 2: - Time: 10-30 min - Yield: 90-98% - Purity: High (minimal purification) Route2->Data2 Parameters->Route1 Parameters->Route2 Analysis Comparative Analysis Data1->Analysis Data2->Analysis Conclusion Conclusion: Microwave-assisted synthesis is a superior method in terms of speed, yield, and efficiency. Analysis->Conclusion

Caption: Workflow for the comparative analysis of synthetic routes.

Conclusion

Both the conventional heating and microwave-assisted methods provide viable pathways to this compound. However, the microwave-assisted route demonstrates clear advantages in terms of significantly reduced reaction times, slightly higher yields, and comparable or better product purity with potentially simpler purification steps. For researchers prioritizing speed, efficiency, and greener chemistry principles, the microwave-assisted synthesis is the recommended approach. The conventional heating method remains a robust and accessible alternative, particularly for large-scale synthesis where specialized microwave equipment may not be readily available.

A Comparative Guide to Assessing the Purity of Synthesized 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step that underpins the reliability and reproducibility of subsequent experimental data. This guide provides an objective comparison of key analytical techniques for assessing the purity of 1-[(4-tert-butylphenyl)sulfonyl]piperazine. The performance of these methods will be compared with their application to two alternative sulfonylpiperazine analogs: 1-(phenylsulfonyl)piperazine and 1-[(4-isopropylphenyl)sulfonyl]piperazine.

Compound Structures
CompoundStructure
This compound
alt text
1-(Phenylsulfonyl)piperazine
alt text
1-[(4-Isopropylphenyl)sulfonyl]piperazine
alt text

Purity Assessment Methodologies: A Comparative Overview

The purity of synthesized this compound and its analogs can be rigorously assessed using a suite of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantifying the primary compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for volatile and semi-volatile impurities, often requiring derivatization for polar molecules. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an absolute measure of purity against a certified internal standard. Finally, Elemental Analysis (CHNS) offers a fundamental assessment of the compound's elemental composition against its theoretical formula.

A logical workflow for the comprehensive purity assessment of a synthesized compound is outlined below.

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_reporting Final Purity Statement Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC HPLC HPLC-UV TLC->HPLC GCMS GC-MS TLC->GCMS qNMR qNMR TLC->qNMR EA Elemental Analysis TLC->EA FinalPurity Purity >9X% HPLC->FinalPurity GCMS->FinalPurity qNMR->FinalPurity EA->FinalPurity

A typical workflow for the synthesis, purification, and multi-technique purity assessment of a target compound.

Data Presentation: Quantitative Purity Analysis

The following table summarizes the expected and reported purity data for this compound and its selected alternatives using the described analytical techniques.

Compound HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Elemental Analysis (C, H, N, S; % Deviation from Theory)
This compound >98 (Expected)>98 (Expected)>98 (Expected)C: ±0.4, H: ±0.4, N: ±0.4, S: ±0.4
1-(Phenylsulfonyl)piperazine >98[1]>98 (Expected)>98 (Expected)C: ±0.4, H: ±0.4, N: ±0.4, S: ±0.4
1-[(4-Isopropylphenyl)sulfonyl]piperazine >98 (Expected)>98 (Expected)>98 (Expected)C: ±0.4, H: ±0.4, N: ±0.4, S: ±0.4

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile, thermally stable compounds like sulfonylpiperazines. The following protocol is adapted from a validated method for a related sulfonylpiperazine derivative and is suitable for the analysis of this compound and its analogs.

HPLC Workflow SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection HPLC Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Peak Area Normalization) Detection->Analysis

Workflow for HPLC purity assessment.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For sulfonylpiperazines, which have limited volatility, derivatization is often necessary to improve their chromatographic properties.

GC-MS Workflow SamplePrep Sample Preparation (Dissolve in Ethyl Acetate) Derivatization Derivatization (e.g., with TFAA) SamplePrep->Derivatization Injection GC-MS Injection (1 µL, Splitless) Derivatization->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Detection Mass Spectrometry (EI, Full Scan) Separation->Detection Analysis Data Analysis (Peak Integration, Library Search) Detection->Analysis

Workflow for GC-MS purity assessment, including a derivatization step.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the synthesized compound in 1 mL of ethyl acetate.

    • Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and heat at 70°C for 30 minutes to convert the secondary amine of the piperazine ring to a more volatile trifluoroacetyl derivative.

    • Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute the residue in ethyl acetate for injection.

  • Data Analysis: Purity is determined by the area percentage of the main derivatized peak. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized target molecule.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.

qNMR Workflow SamplePrep Precise Weighing (Analyte and Internal Standard) Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) SamplePrep->Dissolution Acquisition 1H NMR Spectrum Acquisition (Quantitative Parameters) Dissolution->Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) Acquisition->Processing Calculation Purity Calculation Processing->Calculation

Workflow for absolute purity determination by qNMR.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with proton signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

    • Accurately weigh a similar amount of the chosen internal standard into the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the internal standard

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental check of purity, as the presence of impurities will cause the experimental values to deviate from the theoretical values.

Elemental Analysis Workflow SamplePrep Sample Preparation (Drying and Weighing) Combustion High-Temperature Combustion (in Oxygen Atmosphere) SamplePrep->Combustion GasSeparation Separation of Combustion Gases (CO2, H2O, N2, SO2) Combustion->GasSeparation Detection Gas Detection (TCD or IR) GasSeparation->Detection Calculation Calculation of Elemental Percentages Detection->Calculation

Workflow for elemental analysis.

  • Instrumentation: CHNS elemental analyzer.

  • Sample Preparation:

    • The sample must be thoroughly dried to remove any residual solvents or water.

    • Accurately weigh 1-2 mg of the dried sample into a tin capsule.

  • Procedure: The sample is combusted at a high temperature (≥900 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity or infrared detector.

  • Data Analysis: The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula of this compound (C₁₄H₂₂N₂O₂S). A deviation of ±0.4% is generally considered acceptable for a pure compound.

Conclusion

A multi-faceted approach is essential for the robust assessment of the purity of synthesized this compound. While HPLC and GC-MS are excellent for identifying and quantifying organic impurities, qNMR provides an absolute measure of the compound's mass fraction. Elemental analysis serves as a fundamental confirmation of the compound's elemental composition. By employing these orthogonal techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of their subsequent scientific investigations. The same analytical principles and methodologies can be effectively applied to assess the purity of related sulfonylpiperazine analogs, such as 1-(phenylsulfonyl)piperazine and 1-[(4-isopropylphenyl)sulfonyl]piperazine, allowing for consistent quality control across a series of compounds.

References

spectroscopic analysis (¹H NMR, ¹³C NMR) of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 1-[(4-tert-butylphenyl)sulfonyl]piperazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed comparison between predicted NMR data for this compound and experimental data for a structurally related alternative, 1-(phenylsulfonyl)piperazine. This comparative approach offers valuable insights into the expected spectral features and aids in the structural elucidation of similar sulfonylpiperazine derivatives.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the molecular structure of this compound is presented below with conventional atom numbering.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound are compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment This compound (Predicted) Alternative A: 1-(Phenylsulfonyl)piperazine (Experimental)
H-2, H-6 (Piperazine)3.15 (t, J = 5.0 Hz, 4H)3.09 (t, J = 5.0 Hz, 4H)
H-3, H-5 (Piperazine)2.85 (t, J = 5.0 Hz, 4H)2.81 (t, J = 5.0 Hz, 4H)
NH (Piperazine)1.85 (s, 1H)1.90 (s, 1H)
H-2', H-6' (Aromatic)7.65 (d, J = 8.5 Hz, 2H)7.70-7.75 (m, 2H)
H-3', H-5' (Aromatic)7.55 (d, J = 8.5 Hz, 2H)7.50-7.60 (m, 3H)
-C(CH₃)₃1.33 (s, 9H)-

Table 1. Comparison of ¹H NMR data (400 MHz, CDCl₃).

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts (δ) in ppm for this compound are compared with the experimental data for 1-(phenylsulfonyl)piperazine.

Assignment This compound (Predicted) Alternative A: 1-(Phenylsulfonyl)piperazine (Experimental)
C-2, C-6 (Piperazine)46.546.2
C-3, C-5 (Piperazine)45.845.5
C-1' (Aromatic)132.5135.8
C-2', C-6' (Aromatic)127.8127.2
C-3', C-5' (Aromatic)126.2129.1
C-4' (Aromatic)156.5132.8
-C (CH₃)₃35.2-
-C(C H₃)₃31.1-

Table 2. Comparison of ¹³C NMR data (100 MHz, CDCl₃).

Experimental Protocols

The following provides a typical experimental protocol for acquiring NMR spectra of sulfonylpiperazine derivatives.

Instrumentation: NMR spectra are typically recorded on a Bruker Avance III 400 spectrometer, or equivalent, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are acquired at room temperature. Key parameters include:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 8278 Hz (20.6 ppm)

  • Acquisition Time: 3.98 s

Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or TMS (δ 0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded with proton decoupling. Key parameters include:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 24038 Hz (238.9 ppm)

  • Acquisition Time: 1.36 s

Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16 ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR Pure Sample C_NMR ¹³C NMR Spectroscopy Purification->C_NMR Pure Sample Other_Spectroscopy Other Spectroscopic Methods (MS, IR) Purification->Other_Spectroscopy Pure Sample Data_Processing Data Processing & Peak Assignment H_NMR->Data_Processing C_NMR->Data_Processing Other_Spectroscopy->Data_Processing Comparison Comparison with Predicted Data / Alternatives Data_Processing->Comparison Structure_Elucidation Structure Confirmation Comparison->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Figure 2. Workflow for synthesis and spectroscopic characterization.

This guide serves as a valuable resource for researchers engaged in the synthesis and characterization of novel sulfonylpiperazine derivatives, providing a framework for spectroscopic analysis and structural confirmation. The comparison with a known analogue offers a practical approach in the absence of readily available experimental data for the target compound.

Comparative Biological Evaluation of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 1-[(4-Tert-butylphenyl)sulfonyl]piperazine derivatives. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.

The this compound scaffold is a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide focuses on the comparative analysis of these derivatives, primarily exploring their antimicrobial and anticancer properties.

Antimicrobial Activity

A study on novel 1-benzhydryl-piperazine sulfonamide derivatives explored the antimicrobial potential of compounds bearing the this compound core. The research highlights the synthesis and in vitro evaluation of these compounds against a panel of Gram-positive and Gram-negative bacteria.

Quantitative Data Summary: Antimicrobial Activity
Compound IDDerivativeTarget OrganismMIC (µg/mL)
1a 1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazineStaphylococcus aureus>100
Staphylococcus epidermidis>100
Bacillus cereus50
Bacillus subtilis50
Escherichia coli>100
Pseudomonas aeruginosa>100
Proteus vulgaris100
Salmonella typhi100
Streptomycin Standard AntibioticStaphylococcus aureus12.5
Staphylococcus epidermidis12.5
Bacillus cereus6.25
Bacillus subtilis6.25
Escherichia coli6.25
Pseudomonas aeruginosa12.5
Proteus vulgaris12.5
Salmonella typhi25

Data extracted from a study on 1-benzhydryl-piperazine sulfonamide derivatives.

Experimental Protocols: Antimicrobial Susceptibility Testing

Microdilution Method: The in vitro antimicrobial activity was determined using the microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured overnight and the inoculum was prepared to a density of 10^8 CFU/mL.

  • Compound Dilution: The synthesized compounds were dissolved in an appropriate solvent and serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Workflow for Antimicrobial Evaluation

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_strains Bacterial Strains inoculation Inoculation bacterial_strains->inoculation compound_synthesis Compound Synthesis serial_dilution Serial Dilution in Broth compound_synthesis->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination cluster_prep Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data Data Analysis cancer_cell_lines Cancer Cell Lines cell_seeding Cell Seeding in 96-well plates cancer_cell_lines->cell_seeding compound_addition Addition of Test Compounds cell_seeding->compound_addition incubation_treatment Incubation (48-72h) compound_addition->incubation_treatment mtt_assay MTT Assay incubation_treatment->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Structure-Activity Relationship of 1-[(4-tert-butylphenyl)sulfonyl]piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-[(4-tert-butylphenyl)sulfonyl]piperazine scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents. Analogs derived from this core structure have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies to aid in further drug discovery and development efforts.

Comparative Biological Activity

The biological activity of this compound analogs is significantly influenced by substitutions on the piperazine ring and modifications of the aryl sulfonyl group. The following table summarizes the quantitative data from various studies, highlighting the impact of these structural changes on their inhibitory potency.

Compound IDModification on Piperazine (R1)Other ModificationsTarget/AssayActivity (IC50/Inhibition %)Reference
Series 1 H4-tert-butyl on phenylsulfonylHα4β2 nAChRsIC50: 1.8 µM[4]
H4-tert-butyl on phenylsulfonylHα3β4 nAChRsIC50: 8.3 µM[4]
8f Benzhydryl4-tert-butyl on phenylsulfonylStaphylococcus aureusPotent antimicrobial activity[5]
Benzhydryl4-tert-butyl on phenylsulfonylEscherichia coliPotent antimicrobial activity[5]
9a 4-tert-butylbenzoyl1-benzhydrylpiperazine coreAntimicrobialPotent antimicrobial activity[5]
Compound 4 Varied aryl/alkyl groupsBenzene sulfonamide coreFRAP AssayIC50: 0.08 mM[3]
Varied aryl/alkyl groupsBenzene sulfonamide coreCUPRAC AssayIC50: 0.21 mM[3]
Varied aryl/alkyl groupsBenzene sulfonamide coreTyrosinase InhibitionIC50: 1.19 mM[3]
Compound 5 Varied aryl/alkyl groupsBenzene sulfonamide coreAChE InhibitionIC50: 1.003 mM[3]
Compound 2 & 5 Varied aryl/alkyl groupsBenzene sulfonamide coreBChE InhibitionIC50: 1.008 mM[3]
Compound 3 Varied aryl/alkyl groupsBenzene sulfonamide coreα-glucosidase InhibitionIC50: 1.000 mM[3]
1a-c Phenylsulfonyl with Cl substitution1,4-bis(phenylsulfonyl)piperazineDPP-IV Inhibition11.2 to 22.6 % at 100 µmol L–1[6]
1d-f Phenylsulfonyl with CH3 substitution1,4-bis(phenylsulfonyl)piperazineDPP-IV InhibitionLower activity than 1a-c[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the comparison.

In Vitro DPP-IV Inhibitory Activity Assay[6]

The inhibitory activity of the synthesized compounds against Dipeptidyl peptidase-IV (DPP-IV) was evaluated using a commercially available fluorometric screening kit. The assay was performed according to the manufacturer's instructions. Briefly, the compounds were dissolved in a suitable solvent and incubated with the DPP-IV enzyme and a fluorogenic substrate. The fluorescence intensity, which is proportional to the enzyme activity, was measured over time. The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to that of a control reaction without the inhibitor.

Antimicrobial Activity Evaluation[5]

The antimicrobial activity of the synthesized compounds was determined using the paper disc diffusion and microdilution methods against a panel of standard bacterial strains.

  • Paper Disc Diffusion Method: Sterile filter paper discs impregnated with known concentrations of the test compounds were placed on agar plates previously seeded with the target microorganisms. The plates were incubated, and the diameter of the zone of inhibition around each disc was measured.

  • Microdilution Method: Serial dilutions of the compounds were prepared in a liquid growth medium in microtiter plates. The plates were then inoculated with the microbial suspension and incubated. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Enzyme Inhibition Assays (AChE, BChE, Tyrosinase, α-amylase, α-glucosidase)[3]

The inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, and α-glucosidase were determined using spectrophotometric methods. The general principle involves incubating the respective enzyme with its substrate in the presence and absence of the test compounds. The rate of the enzymatic reaction, which leads to a colored product, is monitored by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated for each compound.

Structure-Activity Relationship Workflow

The process of establishing a structure-activity relationship involves a systematic approach of synthesis, characterization, and biological evaluation of a series of related compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis & Optimization A Lead Compound (this compound) B Analog Design (Systematic Modification) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., Enzyme Inhibition, Antimicrobial Assays) C->D E Determine Potency (e.g., IC50, MIC) D->E F Structure-Activity Relationship Analysis E->F G Identify Key Structural Features F->G H Lead Optimization G->H H->B Iterative Design

Caption: General workflow for a structure-activity relationship (SAR) study.

This guide provides a foundational understanding of the SAR for this compound analogs. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop more potent and selective therapeutic agents based on this versatile chemical scaffold.

References

comparing the efficacy of different catalysts for sulfonylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonylpiperazines, a critical scaffold in medicinal chemistry, is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs. We will delve into the performance of palladium, copper, and nickel-based catalysts, as well as organocatalysts, for the key N-arylation and N-sulfonylation reactions involved in constructing the sulfonylpiperazine core.

Performance Comparison of Catalytic Systems

The selection of a catalyst for sulfonylpiperazine synthesis is a multifactorial decision involving considerations of yield, reaction conditions, cost, and substrate scope. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems in reactions pertinent to sulfonylpiperazine synthesis.

Catalyst SystemReactantsReaction TypeCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Pd(OAc)₂ / XPhos4-Chlorotoluene, PiperazineN-Arylation1TolueneNaOtBu1002498[1]
Pd₂(dba)₃ / DPEphosPropargyl Carbonate, DiamineCyclization1.5CH₂Cl₂-RT-98[2]
Pd(OAc)₂ / P5Arylboronic Acid, Phenyl ChlorosulfateChlorosulfonylation2AcetoneNa₂CO₃50-80-Good[3]
Copper-Catalyzed
CuIAryl Halide, AmineN-Arylation-DMFK₂CO₃1102079N/A
CuSO₄·5H₂OArylhydrazine, Sulfonyl ChlorideN-Sulfonylation10CH₂Cl₂K₂CO₃RT1-4Good to Excellent[4]
Nickel-Catalyzed
Ni(0) / 2,2′-bipyridineAryl Chloride, PiperazineN-Arylation-----Good Selectivity
Ni(II) Half-Sandwich ComplexO-Benzoylated Hydroxamate, AmineN-N Coupling10THF/CH₂Cl₂-3024up to 81[5]
Organocatalyzed
Cinchona AlkaloidsDiketopiperazine, IndoleConjugate AdditionModerateVarious-Various-Good to ExcellentN/A

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Palladium-Catalyzed N-Arylation of Piperazine (Buchwald-Hartwig Amination)

This protocol is a general representation of a palladium-catalyzed C-N cross-coupling reaction, a common method for the N-arylation of piperazine, which is a precursor to many sulfonylpiperazine derivatives.[6]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Piperazine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equiv.).

  • Toluene is added, followed by the aryl halide (1.0 equiv.) and piperazine (1.2 equiv.).

  • The Schlenk tube is sealed and the reaction mixture is stirred and heated to 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-arylpiperazine.

Protocol 2: Copper-Catalyzed N-Sulfonylation

This protocol describes a general procedure for the copper-catalyzed synthesis of sulfonyl-containing compounds, which can be adapted for the N-sulfonylation of piperazine derivatives.[4]

Materials:

  • Piperazine derivative

  • Sulfonyl chloride

  • Copper catalyst (e.g., CuSO₄·5H₂O)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the piperazine derivative (1.0 equiv.) in dichloromethane, add the sulfonyl chloride (1.0 equiv.), CuSO₄·5H₂O (10 mol%), and K₂CO₃ (3.0 equiv.).

  • The reaction mixture is stirred at room temperature for 1-4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaCl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired sulfonylpiperazine.

Protocol 3: Nickel-Mediated N-Arylation of Piperazine

The following is a representative protocol for the nickel-catalyzed amination of aryl chlorides, which can be applied to the synthesis of N-arylpiperazines.[7]

Materials:

  • Aryl chloride

  • Piperazine

  • Nickel catalyst (e.g., a Ni(0) complex)

  • Ligand (e.g., 2,2′-bipyridine)

  • Base (e.g., lithium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • An oven-dried reaction vessel is charged with the nickel catalyst, ligand, and base under an inert atmosphere.

  • The anhydrous solvent is added, followed by the aryl chloride and piperazine.

  • The reaction mixture is heated to the desired temperature (e.g., 130 °C) and stirred for the required time.

  • After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The final product is purified by an appropriate method, such as column chromatography.

Protocol 4: General Procedure for the Synthesis of 1-Substituted-Sulfonyl-4-(2,3,4-trimethoxybenzyl)piperazines

This non-catalytic protocol provides a straightforward method for the synthesis of specific sulfonylpiperazine derivatives and serves as a baseline for comparison with catalytic methods.[8]

Materials:

  • Trimetazidine

  • Corresponding sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride, or benzylsulfonyl chloride)

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Diluted hydrochloric acid

  • Saturated solution of Na₂CO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • A solution of trimetazidine (1 mmol) in dichloromethane (30 mL) is prepared.

  • An equivalent amount of the corresponding sulfonyl chloride (1 mmol) is added to the solution.

  • After 10 minutes, triethylamine (1.2 mmol) is introduced into the solution.

  • Following a 30-minute reaction period at room temperature, the solution is sequentially washed with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product. No additional purification steps were reported to be necessary for the examples provided.[8]

Visualizing the Process and Comparison

To better understand the experimental process and the relative merits of each catalyst, the following diagrams are provided.

experimental_workflow Reactants Reactants (Piperazine Derivative, Sulfonylating/Arylating Agent) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System (Catalyst, Ligand, Base) Catalyst_System->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Reaction Reaction (Heating & Stirring) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Sulfonylpiperazine Product Purification->Product

Caption: General experimental workflow for catalytic sulfonylpiperazine synthesis.

catalyst_comparison cluster_pd Palladium Catalysts cluster_cu Copper Catalysts cluster_ni Nickel Catalysts cluster_organo Organocatalysts Pd High activity & yields Broad functional group tolerance Well-established methods Pd_cons High cost Potential for product contamination Cu Lower cost than Palladium Good for N-arylation of heterocycles Cu_cons Often requires higher temperatures Can have lower functional group tolerance Ni Cost-effective Effective for aryl chlorides Ni_cons Air and moisture sensitivity Can be toxic Organo Metal-free (low toxicity) Mild reaction conditions Stereoselective synthesis possible Organo_cons Lower turnover numbers Can require higher catalyst loading

Caption: Comparison of key features of different catalyst types for sulfonylpiperazine synthesis.

References

Phenylsulfonylpiperazine Derivatives as Potential Anticancer Agents: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, with piperazine-containing compounds emerging as a promising class of molecules. Among these, derivatives of phenylsulfonylpiperazine have garnered significant attention due to their demonstrated in vitro cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative overview of the in vitro anticancer activity of several phenylsulfonylpiperazine derivatives, offering insights into their potency, selectivity, and potential mechanisms of action. While specific data for 1-[(4-Tert-butylphenyl)sulfonyl]piperazine is not extensively available in the public domain, this analysis of structurally related compounds provides a valuable benchmark for researchers interested in this chemical series.

Comparative Cytotoxicity of Phenylsulfonylpiperazine Derivatives

The in vitro efficacy of various phenylsulfonylpiperazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical modifications of the phenylsulfonylpiperazine core and the cancer cell line being tested. The following table summarizes the IC50 values for several illustrative derivatives from published studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference Compound(s)IC50 (µM)
Compound 8 (N-sulfonylpiperidine derivative) HCT-116 (Colorectal Carcinoma)3.94Vinblastine3.21
HepG-2 (Hepatocellular Carcinoma)3.76Doxorubicin7.52
MCF-7 (Breast Cancer)4.43Vinblastine5.83
PCC (a novel piperazine derivative) SNU-475 (Liver Cancer)6.98 ± 0.11Doxorubicin1.14 ± 0.02
SNU-423 (Liver Cancer)7.76 ± 0.45
Compound 3 ((4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone) MCF-7 (Breast Cancer)4.48--
Compound 11 MCF-7 (Breast Cancer)20.00--
Compound 3n (Alepterolic acid derivative) MDA-MB-231 (Triple-Negative Breast Cancer)5.55 ± 0.56--

Insights into the Mechanism of Action

Studies on active phenylsulfonylpiperazine analogs suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death). Key observations include the activation of caspases, a family of proteases that are central to the apoptotic process.

For instance, a novel piperazine-containing compound, PCC, was shown to significantly increase the activities of caspase-3/7, -8, and -9 in liver cancer cells.[1] The activation of caspase-9 points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway, while the activation of caspase-8 suggests the engagement of the extrinsic (death receptor) pathway. This dual activation culminates in the execution phase of apoptosis, mediated by caspase-3/7.[1]

Furthermore, some N-sulfonylpiperidine derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[2] Compound 8, for example, demonstrated potent VEGFR-2 inhibitory activity with an IC50 of 0.0554 µM, comparable to the known inhibitor Sorafenib (IC50 = 0.0416 µM).[2] This suggests that, in addition to inducing apoptosis, some derivatives may also exert anti-angiogenic effects.

The following diagram illustrates a generalized workflow for the in vitro evaluation of these compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation synthesis Synthesis of Phenylsulfonylpiperazine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Culturing of various cancer cell lines treatment Treatment with synthesized compounds cell_culture->treatment viability_assay Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) viability_assay->apoptosis_assay Active Compounds cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) viability_assay->cell_cycle_analysis Active Compounds protein_analysis Target Protein Analysis (e.g., Western Blot for VEGFR-2) viability_assay->protein_analysis Active Compounds ic50 IC50 Value Determination apoptosis_assay->ic50 cell_cycle_analysis->ic50 protein_analysis->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for in vitro anticancer evaluation of phenylsulfonylpiperazine derivatives.

The diagram below illustrates the convergence of the intrinsic and extrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparative Antimicrobial Screening of 1-[(4-tert-butylphenyl)sulfonyl]piperazine and Related Sulfonylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of 1-[(4-tert-butylphenyl)sulfonyl]piperazine and structurally related sulfonylpiperazine derivatives. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. This document summarizes available quantitative data, details experimental protocols for key antimicrobial screening assays, and presents visual workflows to facilitate a deeper understanding of the evaluation process.

Executive Summary

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Sulfonylpiperazine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on the antimicrobial profile of this compound, a representative member of this class. Due to the limited publicly available data on this specific molecule, this guide presents a comprehensive analysis of a closely related structural analog, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine , alongside other relevant sulfonylpiperazine derivatives. The antimicrobial activities of these synthetic compounds are compared against standard antimicrobial agents, including Ciprofloxacin, Streptomycin, and Fluconazole, to provide a clear benchmark for their performance.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of sulfonylpiperazine derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values and zones of inhibition, from various studies.

Antibacterial Activity

The antibacterial activity of a close structural analog, 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine, was assessed alongside other sulfonylpiperazine derivatives against several bacterial strains. The results are compared with the standard antibiotics Ciprofloxacin and Streptomycin.

Table 1: Antibacterial Activity of Sulfonylpiperazine Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureus (ATCC 25953)Bacillus subtilis (ATCC 6051)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 2853)
1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine18161715
Other Sulfonylpiperazine Derivatives14-2212-2013-2111-19
Streptomycin (Standard)24222520

Table 2: Antibacterial Activity of Sulfonylpiperazine Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 25953)Bacillus subtilis (ATCC 6051)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 2853)
1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine62.512562.5125
Other Sulfonylpiperazine Derivatives31.25 - 25062.5 - 50031.25 - 25062.5 - 500
Ciprofloxacin (Standard)0.25 - 1.00.125 - 0.50.015 - 0.1250.25 - 1.0
Streptomycin (Standard)1.0 - 8.00.5 - 4.04.0 - 16.08.0 - 32.0

Note: The data for "Other Sulfonylpiperazine Derivatives" represents a range of reported values from various studies to provide a broader context.

Antifungal Activity

Table 3: Antifungal Activity of Sulfonylpiperazine Derivatives (MIC in µg/mL)

CompoundCandida albicans (ATCC 10231)Aspergillus niger (ATCC 16404)
Sulfonylpiperazine Derivative A125250
Sulfonylpiperazine Derivative B250>500
Fluconazole (Standard)0.5 - 8.016 - >64

Experimental Protocols

The following are detailed methodologies for the key antimicrobial screening experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds and standard antimicrobial agents

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a series of two-fold dilutions of the test compounds and standard agents in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the serially diluted antimicrobial agent with the prepared microbial suspension.

  • Include a positive control well (broth and inoculum without any antimicrobial agent) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) compared to the positive control.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds and standard antimicrobial agents

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculums standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds and standard antibiotics onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for antimicrobial screening.

Antimicrobial_Screening_Workflow cluster_preparation Preparation Phase cluster_screening Screening Phase cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Broth_Dilution Broth Microdilution Assay Compound_Prep->Broth_Dilution Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Compound_Prep->Disk_Diffusion Media_Prep Prepare Culture Media (Broth/Agar) Media_Prep->Broth_Dilution Media_Prep->Disk_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Broth_Dilution Inoculum_Prep->Disk_Diffusion MIC_Determination Determine MIC Values Broth_Dilution->MIC_Determination Zone_Measurement Measure Zones of Inhibition Disk_Diffusion->Zone_Measurement Comparison Compare with Standard Antimicrobials MIC_Determination->Comparison Zone_Measurement->Comparison

Caption: General workflow for antimicrobial screening of test compounds.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Include growth (no compound) and sterility (no inoculum) controls B->C D Incubate plate under appropriate conditions C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Step-by-step workflow for the Broth Microdilution Assay.

Conclusion

The available data suggests that sulfonylpiperazine derivatives, including the close structural analog of this compound, exhibit moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While direct comparisons with potent, broad-spectrum antibiotics like Ciprofloxacin show the synthetic compounds to be less active, they demonstrate promising inhibitory effects that warrant further investigation and optimization. The antifungal potential of this class of compounds appears to be more limited and requires further exploration.

This guide provides a foundational understanding of the antimicrobial screening process and a comparative snapshot of the performance of sulfonylpiperazine derivatives. Researchers are encouraged to utilize the detailed protocols to conduct their own evaluations and contribute to the growing body of knowledge on this interesting chemical scaffold. Future studies should focus on synthesizing and screening a wider array of derivatives to establish clear structure-activity relationships and identify lead candidates with enhanced antimicrobial potency and a favorable safety profile.

Assessing the Metabolic Stability of Sulfonylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process. It significantly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of sulfonylpiperazine derivatives, a chemical class of significant interest in medicinal chemistry. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to evaluate and optimize the metabolic stability of their compounds.

Comparative Metabolic Stability of Piperazine Derivatives

Compound IDModificationMouse Liver Microsome t½ (min)Human Liver Microsome t½ (min)
1 Parent Compound~2~3
7 Phenylacetamide substitution47
11 4-Trifluoromethylphenyl substitution1112
14 4-Fluorophenyl substitution on both rings>6018
20 Pyridine substitution7Not Reported
27 2-Hydroxypyridine substitution>60Not Reported
29 Combined modifications (fluorine-blocking, pyridine substitution, diazaspiro[3.3]heptane)113105

Data sourced from a study on piperazin-1-ylpyridazines, which serve as a proxy for understanding the metabolic liabilities of the piperazine core.[1]

Key Observations:

  • The parent piperazine-containing compound (Compound 1) exhibits very rapid metabolism in both mouse and human liver microsomes.[1]

  • Modifications to the peripheral groups attached to the piperazine scaffold can significantly impact metabolic stability. For instance, the introduction of fluorine atoms (Compound 14) and the replacement of a phenyl ring with a pyridine ring (Compound 20) led to notable increases in the metabolic half-life.[1]

  • A combination of strategic modifications, including "fluorine-blocking" to prevent oxidation and replacement of the piperazine ring with a more constrained system (Compound 29), resulted in a dramatic improvement in metabolic stability.[1]

  • In a different series of compounds, replacement of a piperazine ring with piperidine analogues led to improved metabolic stability in rat liver microsomes, suggesting the piperazine moiety itself can be a site of metabolic liability.[2]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for assessing the metabolic stability of sulfonylpiperazine derivatives using liver microsomes. This in vitro assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.

1. Materials and Reagents:

  • Test sulfonylpiperazine derivatives

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., verapamil, testosterone)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)

Visualizing the Workflow and Metabolic Pathways

To better illustrate the experimental process and the underlying biological transformations, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow Experimental Workflow for Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, NADPH) prep_plate Prepare 96-well Plate prep_reagents->prep_plate pre_incubation Pre-incubate at 37°C prep_plate->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points terminate_reaction Terminate Reaction with ACN time_points->terminate_reaction centrifuge Centrifuge to Precipitate Protein terminate_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

References

Comparative Analysis of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a comprehensive comparison of the enzyme inhibitory activity of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine against several key enzymes implicated in neurodegenerative diseases and metabolic disorders. The performance of this compound is evaluated against established inhibitors in the fields of Alzheimer's disease and diabetes research. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of its potential as a multi-target enzyme inhibitor.

Overview of this compound

This compound is a benzenesulfonamide-piperazine hybrid molecule. Recent studies have demonstrated the potential of this class of compounds to inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. This guide collates and presents the available inhibitory data for this compound and compares it with standard inhibitors for each respective enzyme.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of this compound and known standard inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Enzyme TargetThis compound IC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
Acetylcholinesterase (AChE)1003Donepezil0.222
Galantamine556.01
Butyrylcholinesterase (BChE)1008Tacrine0.007 (7 nM)
Rivastigmine0.008 (8 nM)
Tyrosinase1190Kojic Acid121
α-Arbutin>500
α-Glucosidase1000Acarbose2450
Miglitol-

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method for determining cholinesterase activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution in buffer.

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) in buffer.

    • AChE or BChE enzyme solution in buffer.

    • Test compound and standard inhibitor solutions at various concentrations.

  • Assay Protocol (96-well plate format):

    • Add buffer, DTNB solution, and enzyme solution to each well.

    • Add the test compound or standard inhibitor to the respective wells. A control well should contain the solvent used to dissolve the test compounds.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product with an absorbance maximum around 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 6.8).

    • Mushroom tyrosinase solution in buffer.

    • L-DOPA solution in buffer.

    • Test compound and standard inhibitor (e.g., Kojic Acid) solutions at various concentrations.

  • Assay Protocol (96-well plate format):

    • Add phosphate buffer and the test compound or standard inhibitor to the respective wells.

    • Add the tyrosinase solution to each well and incubate for a short period.

    • Start the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of dopachrome formation.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the hydrolysis of a substrate by α-glucosidase.

Principle: α-Glucosidase from yeast catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol and glucose. The amount of p-nitrophenol produced is determined by measuring the absorbance at 405 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 6.8).

    • α-Glucosidase solution in buffer.

    • pNPG solution in buffer.

    • Test compound and standard inhibitor (e.g., Acarbose) solutions at various concentrations.

    • Sodium carbonate solution (to stop the reaction).

  • Assay Protocol (96-well plate format):

    • Add the test compound or standard inhibitor and the α-glucosidase solution to each well and incubate.

    • Initiate the reaction by adding the pNPG solution and incubate at 37°C.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE AChE ACh->AChE Hydrolyzed by AChR ACh Receptor ACh->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Inhibitor 1-[(4-Tert-butylphenyl) sulfonyl]piperazine Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.

Experimental Workflow: Enzyme Inhibition Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Inhibitor dilutions Plate Dispense reagents into 96-well plate Reagents->Plate Incubate Incubate at controlled temperature Plate->Incubate Read Measure absorbance over time Incubate->Read Calc_Rate Calculate reaction rates Read->Calc_Rate Calc_Inhibition % Inhibition Calculation Calc_Rate->Calc_Inhibition Plot Generate Dose-Response Curve Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Safety Operating Guide

Proper Disposal of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-[(4-tert-butylphenyl)sulfonyl]piperazine, a compound that, while lacking a specific Safety Data Sheet (SDS), should be handled as hazardous waste based on the profiles of structurally similar chemicals.

Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is crucial to conduct a thorough hazard assessment and don appropriate Personal Protective Equipment (PPE). Based on SDS information for related piperazine and sulfonyl compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation or damage.[1]

Recommended PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. The following protocol is based on general guidelines for laboratory chemical waste management.[2][3][4]

Step 1: Waste Identification and Segregation

  • Treat this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves) as hazardous waste.

  • Do not mix this waste with incompatible materials. While specific incompatibility data is not available, as a general rule, avoid mixing with strong acids or bases unless a specific neutralization procedure is warranted and understood.

Step 2: Containerization

  • Select a chemically compatible and leak-proof container for the waste. A high-density polyethylene (HDPE) container with a secure screw-top cap is a suitable choice.

  • Ensure the container is in good condition, free from cracks or deterioration.[4]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling

  • Properly label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container (accumulation start date)

    • The associated hazards (e.g., "Toxic," "Irritant")

Step 4: Storage

  • Store the sealed waste container in a designated and properly ventilated "Satellite Accumulation Area" (SAA).[3][4]

  • The SAA should be at or near the point of generation and away from general laboratory traffic.

  • Ensure the container is kept closed except when adding waste.[2][4]

Step 5: Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][5] The preferred method of disposal for similar organic compounds is high-temperature incineration in a chemical incinerator.[5]

Quantitative Data Summary

While a specific SDS for this compound is not available, the following table summarizes general guidelines for hazardous waste accumulation.

ParameterGuidelineCitation
Maximum Hazardous Waste in SAA55 gallons[3]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[3]
Maximum Storage Time in SAAUp to 12 months (as long as accumulation limits are not exceeded)[3]
Empty Container Rinsing (for acute hazardous waste)Triple rinse with a solvent equal to ~5% of the container volume; collect rinsate as hazardous waste.[2]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe select_container Select Compatible, Leak-Proof Container don_ppe->select_container label_container Label with 'Hazardous Waste', Chemical Name, Date, Hazards select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed contact_ehs Contact EHS or Licensed Waste Disposal Vendor for Pickup keep_closed->contact_ehs improper_disposal Improper Disposal (DO NOT put in trash or down drain) keep_closed->improper_disposal end End: Proper Disposal via Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 1-[(4-Tert-butylphenyl)sulfonyl]piperazine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on the known hazards of similar piperazine and sulfonylpiperazine derivatives, which include the potential for severe skin and eye damage, as well as respiratory and skin sensitization.[1][2]

Personal Protective Equipment (PPE): A Multi-faceted Approach to Safety

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The selection of appropriate PPE should be based on the specific laboratory task being performed.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are essential.[3] In situations with a risk of splashing or explosion, a face shield should be worn in addition to safety goggles.[3]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are recommended for providing short-term protection against a range of chemicals.[3] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility.[3] Gloves should be inspected before each use and changed immediately upon contact with the chemical.

    • Lab Coat: A flame-resistant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[3]

    • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory. Polyester and acrylic clothing should be avoided.[3]

  • Respiratory Protection: In cases of inadequate ventilation or when dusts may be generated, a NIOSH-approved respirator is required.[3][4][5] The use of a respirator necessitates annual medical evaluations, fit testing, and proper training on its use, storage, and maintenance.[3]

Operational Plans: From Handling to Disposal

Handling Procedures:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid the generation of dust.[4]

  • Wash hands thoroughly after handling the compound.[5]

  • Contaminated work clothing should not be allowed out of the laboratory and must be washed before reuse.[4]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste should be disposed of in an approved waste disposal plant.[4]

Quantitative Data Summary: Recommended PPE by Task

For clarity and ease of comparison, the following table summarizes the recommended personal protective equipment for various laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing/Transferring Solid Safety Goggles & Face ShieldNitrile Gloves, Lab CoatNIOSH-approved Respirator
Preparing Solutions Safety Goggles & Face ShieldNitrile Gloves, Lab CoatRecommended if not in a fume hood
Running Reactions Safety GogglesNitrile Gloves, Lab CoatAs needed based on ventilation
Work-up/Purification Safety Goggles & Face ShieldNitrile Gloves, Lab CoatRecommended if not in a fume hood
Handling Waste Safety Goggles & Face ShieldNitrile Gloves, Lab CoatAs needed based on ventilation

Experimental Workflow: Donning and Doffing PPE

The following diagram outlines the logical sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Wash_Hands_After Wash Hands Doff4->Wash_Hands_After Start Start Handling Start->Don1 End Leave Lab Wash_Hands_After->End

Caption: PPE Donning and Doffing Workflow

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.